THP-PEG2-Mal
Description
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-[2-[2-(oxan-2-yloxy)ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H19NO5/c15-11-4-5-12(16)14(11)6-8-17-9-10-19-13-3-1-2-7-18-13/h4-5,13H,1-3,6-10H2 |
InChI Key |
UADJIZWZWDHROB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to THP-PEG2-Mal: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, THP-PEG2-Mal. We will delve into its chemical structure, physicochemical properties, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will further detail a representative experimental protocol for its conjugation and the expected analytical characterization of the resulting bioconjugate.
Core Structure and Physicochemical Properties
This compound is a versatile linker molecule comprised of three key chemical moieties: a Tetrahydropyran (THP) group, a two-unit polyethylene glycol (PEG2) spacer, and a maleimide (Mal) functional group. This unique combination of components imparts specific properties that are highly advantageous in the field of chemical biology and drug discovery, particularly in the construction of PROTACs.
The SMILES string for this compound is O=C1C=CC(N1CCOCCOC2CCCCO2)=O.[1] From this, the connectivity of the molecule can be elucidated: the tetrahydropyran ring is connected to a diethylene glycol spacer, which in turn is linked to a maleimide ring.
Below is a 2D chemical structure diagram of this compound:
Caption: 2D Structure of this compound.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H19NO5 | [1][2] |
| Molecular Weight | 269.29 g/mol | [1][2] |
| Solubility | 10 mM in DMSO | |
| Appearance | Solid | |
| Storage | Room temperature |
Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
This compound serves as a versatile linker in PROTAC synthesis. The maleimide group provides a reactive handle for covalent conjugation to a protein of interest or a ligand bearing a free thiol group, typically from a cysteine residue. The PEG spacer enhances the solubility of the PROTAC molecule and provides flexibility, which is often crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The THP group can serve as a stable protecting group or as a point of attachment for another molecular entity.
The general workflow for utilizing this compound in the synthesis of a PROTAC is depicted in the following diagram:
References
In-Depth Technical Guide to THP-PEG2-Mal: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Tetrahydropyranyl-PEG2-Maleimide (THP-PEG2-Mal), a heterobifunctional linker critical in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a molecule designed with distinct functional ends: a tetrahydropyranyl (THP) protected alcohol and a maleimide group, connected by a two-unit polyethylene glycol (PEG) spacer. This structure imparts specific chemical characteristics vital for its application in bioconjugation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₅ | [1] |
| Molecular Weight | 269.29 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | [2] |
Structural Diagram
Caption: Chemical Structure of this compound.
Solubility
The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, rendering it soluble in a range of aqueous and organic solvents.[2] This property is advantageous for bioconjugation reactions, which are often performed in aqueous buffers.
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling, as well as for the design of conjugation reactions. The two primary points of potential degradation are the THP protecting group and the maleimide ring.
pH Stability
The maleimide group is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The rate of this ring-opening hydrolysis increases with pH.[3]
-
Acidic pH (pH < 6.5): The maleimide ring is relatively stable.
-
Neutral pH (pH 6.5 - 7.5): This is the optimal range for the thiol-maleimide conjugation reaction. While the maleimide is reactive with thiols, it also exhibits a slow rate of hydrolysis.
-
Alkaline pH (pH > 7.5): The rate of maleimide hydrolysis increases significantly, leading to the formation of a non-reactive maleamic acid derivative. This will reduce the efficiency of the conjugation reaction.
The THP group is an acid-labile protecting group. It is generally stable to basic and nucleophilic conditions but can be cleaved under acidic conditions.
Temperature Stability
For long-term storage, it is recommended to store this compound at -20°C to minimize degradation. For short-term handling and during conjugation reactions, room temperature is generally acceptable. However, elevated temperatures can accelerate the rate of maleimide hydrolysis.
Storage and Handling
This compound is moisture-sensitive. It should be stored under an inert atmosphere and desiccated. When preparing solutions, it is advisable to use anhydrous solvents and to prepare them immediately before use to avoid hydrolysis of the maleimide group.
Reactivity and Experimental Protocols
The primary utility of this compound lies in its ability to covalently link molecules through the reaction of its maleimide group with a thiol (sulfhydryl) group.
Thiol-Maleimide Conjugation
The maleimide group reacts specifically with free sulfhydryl groups, typically from cysteine residues in proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
Workflow for Thiol-Maleimide Conjugation
Caption: General workflow for thiol-maleimide conjugation.
Experimental Protocol: General Thiol-Maleimide Conjugation
-
Preparation of Thiol-containing Molecule: Dissolve the protein or peptide containing a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute into the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the thiol-containing molecule solution. The molar ratio of this compound to the thiol will need to be optimized but is typically in the range of 5-20 fold excess of the linker.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or other suitable purification techniques.
-
Characterization: Analyze the purified conjugate using methods such as mass spectrometry to confirm the addition of the linker and SDS-PAGE to assess the purity and molecular weight shift.
Deprotection of the THP Group
The THP protecting group can be removed under mild acidic conditions to reveal the terminal hydroxyl group. This allows for subsequent chemical modifications at this end of the linker. A common method for THP deprotection is treatment with an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a mild aqueous acid.
Logical Flow of this compound Utilization
Caption: Stepwise utilization of this compound.
Analytical Characterization
The purity and identity of this compound and its conjugates can be assessed using a variety of analytical techniques.
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the THP, PEG, and maleimide moieties. |
| Mass Spectrometry (MS) | Determination of the exact molecular weight and confirmation of successful conjugation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and monitoring of reaction progress and stability. A stability-indicating method can be developed to separate the intact linker from its hydrolysis products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups. |
Conclusion
This compound is a versatile heterobifunctional linker with well-defined chemical properties that make it a valuable tool in bioconjugation and drug development. Its PEG spacer enhances solubility, while the distinct reactivity of the maleimide and protected hydroxyl groups allows for controlled, sequential conjugation strategies. A thorough understanding of its stability profile, particularly the pH sensitivity of the maleimide group, is essential for its effective use in the synthesis of complex biomolecules. Researchers should carefully control reaction and storage conditions to ensure the integrity and reactivity of this important chemical entity.
References
An In-Depth Technical Guide to the Mechanism of Action of THP-PEG2-Mal in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to THP-PEG2-Mal Linker
The this compound linker is a heterobifunctional chemical entity designed for the synthesis of PROTACs. Its structure can be broken down into three key components, each with a specific role in the synthesis and final mechanism of action of the PROTAC.
-
THP (Tetrahydropyran): The THP group serves as a protecting group for a hydroxyl or thiol functionality during the chemical synthesis of the PROTAC. It is a crucial component for synthetic tractability but is removed in the final deprotection step and is not part of the active PROTAC molecule . Therefore, it does not directly participate in the biological mechanism of action.
-
PEG2 (Two-unit Polyethylene Glycol): The PEG2 moiety is a short, hydrophilic spacer. The inclusion of a PEG linker in a PROTAC can enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase.
-
Mal (Maleimide): The maleimide group is an electrophilic Michael acceptor that readily and specifically reacts with nucleophilic thiol groups, such as the side chain of a cysteine residue on a protein. This enables the formation of a stable, covalent thioether bond. In the context of a PROTAC, the maleimide moiety is designed to form a covalent bond with a cysteine residue on either the target protein of interest (POI) or the E3 ligase, leading to the formation of a covalent PROTAC.
Mechanism of Action of a Covalent PROTAC with a PEG2-Maleimide Linker
A PROTAC synthesized using a linker derived from this compound operates as a covalent PROTAC. Its mechanism of action can be delineated into several key steps:
-
Cellular Entry: The PROTAC, a relatively large molecule, enters the cell, a process that can be influenced by the physicochemical properties conferred by the PEG linker.
-
Binary Complex Formation: Once inside the cell, the PROTAC can form one of two binary complexes:
-
The warhead of the PROTAC binds to the target protein of interest (POI).
-
The E3 ligase-recruiting ligand of the PROTAC binds to an E3 ubiquitin ligase (e.g., VHL or CRBN).
-
-
Covalent Bond Formation: The maleimide group on the PROTAC linker forms a covalent bond with a reactive cysteine residue on its designated binding partner (either the POI or the E3 ligase). This covalent interaction can enhance the binding affinity and residence time of the PROTAC.
-
Ternary Complex Formation: The formation of the initial binary complex facilitates the recruitment of the other protein partner, leading to the formation of a ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG2 linker are critical for achieving a productive ternary complex conformation that allows for efficient ubiquitin transfer.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to surface-exposed lysine residues on the POI. This results in the polyubiquitination of the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling (for reversible covalent PROTACs): In the case of reversible covalent PROTACs, the PROTAC can be released after inducing ubiquitination and can then engage another target protein molecule, thus acting catalytically. However, for irreversible covalent PROTACs, the PROTAC is degraded along with the target protein. The maleimide-thiol linkage is generally considered stable and effectively irreversible under physiological conditions.
Quantitative Data Summary (Illustrative)
The following tables summarize representative quantitative data for covalent PROTACs targeting Bruton's Tyrosine Kinase (BTK), which utilize a maleimide-based covalent warhead and PEG linkers. This data is intended to be illustrative of the performance metrics expected from a PROTAC synthesized with a this compound derived linker.
Table 1: Illustrative Degradation Efficiency of Covalent BTK PROTACs
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| RC-1 | Cyano-acrylamide (reversible covalent), PEG linker | 6.6 | >90 | MOLM-14 | [1] |
| IRC-1 | Acrylamide (irreversible covalent), PEG linker | >200 | ~20 | MOLM-14 | [1] |
| NC-1 | Non-covalent analog, PEG linker | 2.2 | >95 | Mino | [2] |
| RC-3 | Cyano-acrylamide (reversible covalent), PEG linker | <10 | ~90 | Mino | [2] |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Illustrative Binding Affinities and Ternary Complex Cooperativity
| Complex | Assay | Kd (nM) | Cooperativity (α) | Reference |
| PROTAC to BTK (binary) | ITC | 10 - 100 | - | [2] |
| PROTAC to E3 Ligase (binary) | ITC/SPR | 50 - 500 | - | |
| PROTAC:BTK:E3 Ligase (ternary) | ITC/SPR | Varies | >1 (positive) or <1 (negative) |
Kd: Dissociation constant, a measure of binding affinity. Cooperativity (α): A measure of the influence of the first binding event on the second. α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of covalent PROTACs.
General Synthesis of a Covalent PROTAC from this compound
This protocol describes a general synthetic route for coupling a POI ligand and an E3 ligase ligand using the this compound linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine or carboxylic acid).
-
E3 ligase ligand with a suitable functional group.
-
This compound.
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Bases (e.g., DIPEA, triethylamine).
-
Deprotection reagents (e.g., TFA for Boc group removal, mild acid for THP removal).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system).
Procedure:
-
Deprotection of THP group: The THP protecting group on the this compound linker is removed under mild acidic conditions to reveal a reactive hydroxyl group.
-
Functional group interconversion: The hydroxyl group can be converted to other functional groups (e.g., an amine or an azide) for subsequent coupling reactions.
-
First Coupling Reaction: The linker is coupled to either the POI ligand or the E3 ligase ligand using standard peptide coupling or click chemistry methods.
-
Second Coupling Reaction: The resulting intermediate is then coupled to the second ligand to form the final PROTAC.
-
Purification: The final PROTAC is purified by flash column chromatography or preparative HPLC.
-
Characterization: The structure and purity of the final PROTAC are confirmed by LC-MS and NMR.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and run samples on an SDS-PAGE gel. Transfer proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and visualize protein bands. Quantify band intensities and normalize the target protein to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
This protocol describes the use of ITC to measure the thermodynamics of binary and ternary complex formation.
Materials:
-
Purified recombinant target protein and E3 ligase.
-
PROTAC compound.
-
ITC instrument and cells.
-
ITC buffer (e.g., PBS or HEPES).
Procedure:
-
Binary Binding:
-
To determine the binding of the PROTAC to the target protein, titrate the PROTAC into a solution of the target protein in the ITC cell.
-
To determine the binding of the PROTAC to the E3 ligase, titrate the PROTAC into a solution of the E3 ligase.
-
-
Ternary Binding:
-
To measure the binding of the PROTAC to the pre-formed binary complex of target protein and E3 ligase, co-incubate the two proteins and then titrate in the PROTAC.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction. Calculate the cooperativity factor (α) from the binary and ternary binding affinities.
In Vitro Ubiquitination Assay
This protocol is for assessing the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.
Materials:
-
Purified recombinant target protein, E3 ligase, E1 activating enzyme, and E2 conjugating enzyme.
-
Ubiquitin.
-
PROTAC compound.
-
ATP.
-
Ubiquitination reaction buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the target protein or ubiquitin.
Procedure:
-
Reaction Setup: Combine the E1, E2, E3, ubiquitin, target protein, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction and analyze the products by SDS-PAGE and Western blotting, probing for the target protein to observe higher molecular weight bands corresponding to ubiquitinated forms or probing with an anti-ubiquitin antibody.
Mandatory Visualizations
Signaling Pathway of Covalent PROTAC Action
Caption: Covalent PROTAC-mediated protein degradation pathway.
Experimental Workflow for Covalent PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of covalent PROTACs.
Conclusion
The this compound linker is a valuable tool for the synthesis of covalent PROTACs. The resulting PROTACs, featuring a PEG2 spacer and a reactive maleimide group, are designed to covalently bind to their target protein or E3 ligase, leading to the formation of a stable ternary complex and subsequent proteasomal degradation of the target protein. While specific data for PROTACs using this exact linker are limited, the principles of covalent PROTAC design and the experimental methodologies outlined in this guide provide a robust framework for the development and characterization of these next-generation therapeutics. The careful optimization of the warhead, E3 ligase ligand, and the linker is paramount to achieving potent and selective protein degradation.
References
The Pivotal Role of the PEG Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to selectively eliminate disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While initially perceived as a simple spacer, the linker, particularly the polyethylene glycol (PEG) linker, has been shown to be a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex. This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
The Core Function of the PEG Linker: More Than Just a Bridge
The linker in a PROTAC is not a passive component; it actively contributes to the molecule's overall performance. The length, composition, and flexibility of the linker are crucial for optimizing the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while an excessively long one can lead to a non-productive complex.[2]
Among the various linker types, PEG linkers are frequently employed due to their favorable properties.[3][4] Composed of repeating ethylene glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility. These characteristics are instrumental in addressing some of the major challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these molecules.
Impact of PEG Linkers on PROTAC Properties
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC design is achieving adequate aqueous solubility. The inherent hydrophilicity of PEG linkers, owing to the ether oxygens in their backbone, can significantly improve the solubility of PROTACs. This enhanced solubility not only facilitates formulation and administration but can also lead to improved absorption and more favorable pharmacokinetic profiles. The inclusion of PEG motifs allows for the fine-tuning of important physicochemical parameters like the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like properties.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is intricate. While the increased hydrophilicity imparted by PEGylation might be expected to hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more inclined to adopt folded conformations compared to their rigid alkyl counterparts. This intramolecular folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane. However, it is crucial to strike the right balance, as excessive PEGylation can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.
Facilitating Ternary Complex Formation and Degradation Efficiency
The primary role of the linker is to enable the formation of a stable and productive ternary complex, which is a prerequisite for target ubiquitination and subsequent degradation. The length and flexibility of the PEG linker directly influence the geometry and stability of this complex. A well-designed PEG linker can provide the necessary flexibility for the PROTAC to adopt a conformation that is optimal for the simultaneous binding of the POI and the E3 ligase, leading to efficient ubiquitination and degradation. The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Quantitative Data on PEG Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Cell Line |
| Alkyl/Ether | < 12 | No degradation | - | TBK1 | - |
| Alkyl/Ether | 12-29 | Submicromolar | >90% (optimal at 21 atoms) | TBK1 | - |
| Alkyl/Ether | 29 | 292 | 76% | TBK1 | - |
Data compiled from a study on TBK1 degraders, highlighting the critical role of linker length in achieving potent degradation.
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Target Protein | Cell Line |
| PROTAC 1 | PEG | 3 | >1000 | BRD4 | HeLa |
| PROTAC 2 | PEG | 4 | 150 | BRD4 | HeLa |
| PROTAC 3 | PEG | 5 | 25 | BRD4 | HeLa |
| PROTAC 4 | PEG | 6 | 80 | BRD4 | HeLa |
Hypothetical data based on trends observed in the literature for BRD4 degraders, illustrating the optimization of linker length for maximal potency.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of PEGylated PROTACs.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of ternary complex formation.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface. The increase in response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity of the system can be calculated by comparing the affinities of the binary and ternary complexes.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The PEG linker is an indispensable component in the rational design of effective PROTACs. Its inherent properties of hydrophilicity, flexibility, and biocompatibility provide a powerful means to overcome challenges related to solubility and cell permeability. Furthermore, the ability to precisely modulate the length and composition of the PEG linker allows for the optimization of the ternary complex geometry, which is paramount for achieving efficient and potent protein degradation. The "trial-and-error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens, aided by advances in structural biology and computational modeling, the path is paved for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.
References
The Core of the Chimera: An In-depth Technical Guide to Bifunctional Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two. Far from being a simple spacer, the bifunctional linker is a pivotal determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2] This technical guide provides a comprehensive exploration of the core principles of PROTAC linkers, detailing their impact on biological activity, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation.
The Multifaceted Role of the PROTAC Linker
The linker's primary function is to bridge the POI-binding and E3 ligase-binding ligands, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] The characteristics of the linker—its length, composition, rigidity, and attachment points—profoundly influence the stability and conformation of this ternary complex, which is the cornerstone of successful protein degradation.[2][4] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the target protein.
Key Characteristics of Bifunctional Linkers and Their Impact
The design and selection of a suitable linker are critical for the successful development of a potent and selective PROTAC. The following sections delve into the key characteristics of linkers and their influence on PROTAC performance.
Linker Composition and Physicochemical Properties
The chemical makeup of the linker significantly impacts the physicochemical properties of the PROTAC molecule, which in turn affect its solubility, cell permeability, and metabolic stability. The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.
-
Polyethylene Glycol (PEG) Linkers: These are composed of repeating ethylene glycol units and are known to enhance the hydrophilicity and solubility of PROTACs. Improved solubility can be advantageous for administration and can also influence cell permeability. Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically accessible, they are generally more hydrophobic, which can sometimes negatively impact solubility but may enhance membrane permeability.
-
Rigid Linkers: To overcome some of the drawbacks of flexible linkers, such as potential entropic penalties upon binding, researchers have incorporated rigid structures like piperazine, piperidine, or aromatic rings. These rigid linkers can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.
The interplay between these properties is crucial. For instance, the "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane to facilitate entry, and then transition to a more extended, polar conformation in the aqueous cytoplasm.
Linker Length and Degradation Efficacy
The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the POI and E3 ligase into the correct proximity and orientation for efficient ubiquitin transfer. The optimal linker length is often determined empirically by synthesizing a series of PROTACs with varying linker lengths and evaluating their degradation activity.
Linker Attachment Points
The points at which the linker is attached to the POI and E3 ligase ligands are also crucial. These attachment points should be at solvent-exposed regions of the ligands to minimize disruption of their binding to their respective proteins. The exit vector of the linker from each ligand influences the overall geometry of the PROTAC and its ability to induce a productive ternary complex.
Data Presentation: Quantitative Insights into Linker Performance
The following tables summarize quantitative data from various studies to provide a comparative overview of how linker properties affect PROTAC efficacy.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Reference |
| Alkyl/Ether | < 12 | No degradation | - | TBK1 | |
| Alkyl/Ether | 21 | 3 | 96 | TBK1 | |
| Alkyl/Ether | 29 | 292 | 76 | TBK1 | |
| PEG | - | Effective Degradation | - | Not Specified | |
| Alkyl | 9 | Concentration-dependent decrease | - | CRBN |
Table 1: Impact of Linker Length and Type on Degradation of Tank-binding kinase 1 (TBK1) and Cereblon (CRBN). This table illustrates the critical role of linker length, showing that for TBK1, a linker shorter than 12 atoms was ineffective, while a 21-atom linker provided optimal degradation. It also highlights the general effectiveness of PEG linkers and the concentration-dependent activity of an alkyl-linked PROTAC targeting CRBN.
| PROTAC | Linker Composition | Cell Permeability (in cellulo/in vitro ratio) | Reference |
| PROTAC 2 | Ethylene glycol-based | High | |
| PROTAC 9 | Amide-containing | High | |
| PROTAC 3 | Amide-containing | Medium-High | |
| PROTAC 7 | Flexible tertiary amine | Medium-High | |
| PROTAC 8 | Rigid piperidine | Medium-High | |
| PROTAC 4 | Rigid | Medium-Low | |
| PROTAC 5 | Rigid | Medium-Low | |
| PROTAC 6 | Rigid with potential IMHB | Medium-Low | |
| PROTAC 1 | Aliphatic | Low |
Table 2: Impact of Linker Composition on VHL PROTAC Cell Permeability. This table showcases the diverse effects of linker composition on cell permeability. Flexible, ethylene glycol-based and certain amide-containing linkers can lead to high permeability, while more rigid and aliphatic linkers can result in lower permeability.
| PROTAC | Binary K D (PROTAC to VHL) | Ternary K D (PROTAC to VHL in presence of Target) | Cooperativity (α) | Reference |
| ACBI1 | - | - | 26 | |
| PROTAC 1 | - | - | 3.2 | |
| MZ1 | 29 nM (SPR), 66 nM (ITC) | - | 26 |
Table 3: Cooperativity in Ternary Complex Formation. This table highlights the concept of cooperativity, where the binding of the PROTAC to one protein can enhance its affinity for the other. ACBI1 and MZ1 exhibit significantly higher cooperativity than PROTAC 1, which can contribute to more stable ternary complex formation and more effective degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of bifunctional linkers in PROTACs.
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the final ligation step for synthesizing a PROTAC using the highly efficient CuAAC reaction.
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-PEGn-Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O or DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system in a reaction vial.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines a general method to study the kinetics of PROTAC-induced ternary complex formation.
Procedure:
-
Immobilization of E3 Ligase: Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip (e.g., a streptavidin chip via a biotinylated avi-tag).
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
In a separate experiment, if desired, inject a series of concentrations of the PROTAC over an immobilized target protein surface.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The increase in response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Fit the resulting sensorgrams to a suitable binding model to determine the affinity and kinetics of ternary complex formation.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary).
Protocol 4: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC, which is an important parameter for predicting oral bioavailability.
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 18-22 days to allow for differentiation and the formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Equilibrate the monolayers with transport buffer.
-
Add the PROTAC solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and analyze the concentration of the PROTAC by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Perform the experiment in the reverse direction by adding the PROTAC to the basolateral side and sampling from the apical side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than two suggests active efflux.
-
Protocol 5: Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes, primarily cytochrome P450s.
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the PROTAC at a final concentration of 1 µM.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: Logical relationships between linker properties and PROTAC performance.
Conclusion
The bifunctional linker is a critical and highly tunable component of a PROTAC molecule. Its design profoundly impacts every aspect of PROTAC function, from the fundamental formation of the ternary complex to the overall pharmacokinetic profile. A deep understanding of the interplay between linker composition, length, and rigidity is paramount for the rational design of potent, selective, and bioavailable protein degraders. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to systematically evaluate and optimize linkers, thereby accelerating the development of next-generation PROTAC therapeutics. As our understanding of the structural and dynamic nature of ternary complexes continues to grow, so too will our ability to design linkers with ever-greater precision and purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
A Technical Guide to THP-PEG2-Mal: Suppliers, Purity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of THP-PEG2-Mal, a bifunctional linker crucial for the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This document details available suppliers, purity information for related compounds, experimental protocols for its use in bioconjugation, and visual representations of key workflows.
Introduction to this compound
This compound is a versatile linker molecule featuring a tetrahydropyranyl (THP) protected alcohol, a short polyethylene glycol (PEG) spacer, and a maleimide functional group. The maleimide moiety allows for the specific and efficient covalent attachment to thiol groups, commonly found in cysteine residues of proteins and peptides. The PEG spacer enhances solubility and can reduce steric hindrance, while the THP group serves as a protecting group for a hydroxyl functionality, which can be deprotected for further chemical modification if required. Its primary application lies in the field of bioconjugation, where it is used to link two different molecules, such as a protein-targeting ligand and a payload molecule.
Supplier and Purity Information
Identifying a reliable supplier with high-purity reagents is critical for reproducible and successful bioconjugation experiments. While specific purity data for this compound is typically provided on the Certificate of Analysis upon purchase, the following table summarizes known suppliers for this compound and provides purity information for a range of structurally related and commonly used maleimide-PEG linkers.
| Product Name | Supplier(s) | Catalog Number(s) | Reported Purity |
| This compound | MedchemExpress, Immunomart, Ambeed | HY-138404 (MedchemExpress & Immunomart) | Purity should be confirmed via the Certificate of Analysis from the supplier. |
| Mal-PEG2-NHS ester | MedchemExpress, BroadPharm | HY-126504 (MCE), BP-21680 (BroadPharm) | 98.55% (MCE), 98% (BroadPharm) |
| DSPE-PEG2-Mal | BroadPharm | BP-42568 | 95% |
| Mal-PEG2-acid | BroadPharm | BP-21567 | 98% |
| Tos-PEG2-THP | AChemBlock | X197467 | 97.00% |
| Mal-amido-PEG2-acid | BroadPharm | BP-22212 | 97% |
| N-Mal-N-bis(PEG2-NHS ester) | BroadPharm | BP-23777 | 95% |
| m-PEG2-NHS ester | BroadPharm | BP-23656 | 98% |
| DSPE-PEG-Maleimide, MW 2,000 | BroadPharm | BP-23307 | 98% |
| N-(Mal-PEG2-carbonyl)-N-bis(PEG4-acid) | BroadPharm | BP-41142 | 98% |
| DSPE-PEG2-azide | BroadPharm | BP-41144 | 97% |
| Mal-amido-PEG2-TFP ester | BroadPharm | BP-22739 | 95% |
| DSPE-MAL | BroadPharm | BP-26159 | 98% |
Experimental Protocols: Maleimide-Thiol Bioconjugation
The following sections provide a detailed methodology for a typical bioconjugation reaction involving a maleimide-functionalized linker like this compound and a thiol-containing biomolecule, such as a protein with accessible cysteine residues.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound or other maleimide-functionalized linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM HEPES or Tris buffer, pH 7.0-7.5. All buffers should be degassed to minimize oxidation of thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds.
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the maleimide linker.
-
Quenching Reagent (optional): β-mercaptoethanol or L-cysteine to quench unreacted maleimide groups.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette for purification of the conjugate.
Experimental Procedure
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. If using DTT, it must be removed prior to the addition of the maleimide linker, typically by using a desalting column, as DTT itself contains a thiol group.
-
-
Preparation of the Maleimide Linker Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker over the protein. The optimal molar ratio should be determined empirically for each specific protein and linker.
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching of the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as β-mercaptoethanol or L-cysteine to a final concentration of approximately 10 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted linker and other small molecules from the protein conjugate using size-exclusion chromatography or dialysis.
-
Collect the fractions containing the purified protein conjugate.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford assay).
-
The degree of labeling (DOL), which is the average number of linker molecules conjugated per protein, can be determined using techniques such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in a typical maleimide-thiol bioconjugation workflow.
Caption: General workflow for maleimide-thiol bioconjugation.
Logical Relationship of Key Reaction Components
The success of the maleimide-thiol conjugation is dependent on the specific reactivity of the functional groups under controlled reaction conditions.
Caption: Key components and conditions for successful maleimide-thiol conjugation.
Conclusion
This compound and similar maleimide-functionalized linkers are indispensable tools in modern drug development and proteomics research. A thorough understanding of their chemical properties, the selection of high-purity reagents, and the optimization of conjugation protocols are paramount to achieving desired experimental outcomes. This guide provides a foundational framework for researchers to confidently source and utilize these critical reagents in their work. For specific applications, further optimization of the presented protocols may be necessary.
The Core Principles of PROTAC-Mediated Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of specific proteins of interest (POIs).[2][3] This guide provides a detailed exploration of the fundamental principles of PROTAC-mediated degradation, including the mechanism of action, key molecular components, and the experimental protocols essential for their evaluation.
Mechanism of Action: The Ternary Complex
The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[4][5] The PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Key Components of PROTACs
A PROTAC molecule is comprised of three distinct chemical moieties: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
-
POI Ligand ("Warhead"): This component provides specificity for the target protein. The affinity of the warhead for the POI does not always need to be high for effective degradation.
-
E3 Ligase Ligand ("Anchor"): This moiety engages an E3 ubiquitin ligase. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Linker: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by a combination of factors, including its binding affinities to the POI and E3 ligase, the stability of the ternary complex, and its ability to induce degradation. Key quantitative parameters used to evaluate PROTACs are summarized below.
| Parameter | Description | Typical Range | Significance |
| Binary Binding Affinity (KD) | The dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone. | nM to µM | Indicates the strength of the initial interactions required for ternary complex formation. |
| Ternary Complex Dissociation Constant (KD,ternary) | The dissociation constant for the fully formed POI-PROTAC-E3 ligase complex. | pM to nM | A lower value indicates a more stable ternary complex, which often correlates with more efficient degradation. |
| Cooperativity (α) | The ratio of the binary binding affinity to the ternary complex affinity (α = KD,binary / KD,ternary). | α > 1 (positive cooperativity), α < 1 (negative cooperativity), α = 1 (no cooperativity) | Positive cooperativity, where the formation of the ternary complex is favored over the individual binary interactions, is often a hallmark of effective PROTACs. |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | pM to µM | A primary measure of the potency of a PROTAC. |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | 0-100% | Indicates the efficacy of the PROTAC. |
Experimental Protocols for PROTAC Evaluation
A systematic experimental workflow is essential for the characterization and optimization of PROTACs. This typically involves a series of in vitro and cell-based assays to assess ternary complex formation, ubiquitination, and protein degradation.
Detailed Methodologies for Key Experiments
1. Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, making it well-suited for characterizing the kinetics and affinity of ternary complex formation.
-
Principle: Changes in the refractive index at the surface of a sensor chip are measured as molecules bind and dissociate. This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Protocol Outline:
-
Immobilization: Covalently immobilize a purified E3 ligase (e.g., VHL complex) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD,binary).
-
Ternary Interaction Analysis: Inject a series of concentrations of the PROTAC pre-mixed with a saturating concentration of the purified POI over the immobilized E3 ligase. This measures the binding of the POI-PROTAC binary complex to the E3 ligase, allowing for the determination of the ternary complex affinity (KD,ternary).
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kinetic and affinity constants. The cooperativity factor (α) can then be calculated.
-
2. In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
-
Principle: The assay combines the POI, E3 ligase, PROTAC, and other components of the ubiquitination cascade (E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP). The ubiquitination of the POI is then detected, typically by Western blot.
-
Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 enzyme, E2 enzyme, E3 ligase, the POI, and biotinylated ubiquitin in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a membrane. Detect the ubiquitinated POI by Western blotting using an antibody against the POI or streptavidin to detect the biotinylated ubiquitin.
-
3. Cellular Protein Degradation Assay by Western Blot
Western blotting is a standard and widely used method to quantify the reduction in the levels of a target protein in cells following PROTAC treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and the POI is detected and quantified using a specific antibody.
-
Protocol Outline:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins on a polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.
-
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, moving beyond occupancy-driven inhibition to an event-driven degradation of disease-relevant proteins. A thorough understanding of the principles of ternary complex formation, ubiquitination, and proteasomal degradation is crucial for the rational design and optimization of effective PROTACs. The experimental protocols outlined in this guide provide a foundational framework for researchers to characterize the key parameters that govern PROTAC efficacy, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
The Maleimide Group in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The maleimide functional group is a cornerstone of modern bioconjugation, enabling the precise and stable covalent attachment of molecules to proteins, peptides, and other biomolecules.[] Its high reactivity and selectivity for thiol groups, typically found in cysteine residues, have made it an indispensable tool in the development of targeted therapeutics, diagnostics, and research reagents.[2] This technical guide provides a comprehensive overview of maleimide chemistry, its applications, and detailed protocols for its successful implementation in the laboratory.
Core Principles: The Thiol-Maleimide Michael Addition
The utility of the maleimide group in bioconjugation is centered on the Michael addition reaction, a highly efficient and selective method for forming a stable covalent bond.[3][4] In this reaction, the maleimide's electron-deficient double bond acts as an electrophile, readily reacting with a nucleophilic thiol group (sulfhydryl group), most commonly from a cysteine residue within a protein or peptide.[3]
This reaction proceeds optimally under mild conditions, typically at a pH range of 6.5 to 7.5. Within this pH window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions with other nucleophilic groups like amines (e.g., lysine residues). At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. The product of this reaction is a stable thioether bond, specifically a thiosuccinimide linkage.
Key Advantages of Maleimide Chemistry:
-
High Selectivity: Maleimides exhibit exceptional reactivity towards thiol groups, allowing for site-specific modification of proteins at cysteine residues.
-
Rapid Kinetics: The Michael addition reaction is typically fast, often reaching completion within minutes to a few hours at room temperature.
-
Stable Linkage: The resulting thioether bond is generally stable under physiological conditions.
-
Versatility: A wide variety of maleimide-functionalized reagents are commercially available, enabling the conjugation of diverse payloads such as drugs, fluorophores, and polyethylene glycol (PEG).
Challenges and Considerations in Maleimide Bioconjugation
Despite its many advantages, researchers must be aware of potential challenges associated with maleimide chemistry to ensure the successful development of robust and effective bioconjugates.
1. Retro-Michael Reaction and Linkage Instability: The thiosuccinimide linkage formed through maleimide-thiol conjugation can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo. This can lead to the detachment of the conjugated payload, a phenomenon known as "payload migration," which can result in off-target toxicity and reduced efficacy of therapeutics like antibody-drug conjugates (ADCs).
2. Hydrolysis of the Maleimide Group: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5. This hydrolysis results in the formation of a non-reactive maleamic acid, rendering the reagent incapable of reacting with thiols. Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.
3. Thiazine Rearrangement: Conjugates formed at an unprotected N-terminal cysteine can undergo a side reaction leading to a thiazine rearrangement, which can complicate purification and characterization.
Strategies for Enhancing Conjugate Stability
To address the challenge of linkage instability, several strategies have been developed:
-
Post-Conjugation Hydrolysis: The thiosuccinimide ring of the conjugate can be intentionally hydrolyzed under controlled conditions to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction.
-
Next-Generation Maleimides: Maleimides with electron-withdrawing N-substituents have been developed to accelerate the rate of post-conjugation hydrolysis, leading to more stable adducts. N-aryl maleimides, for instance, have been shown to form more stable conjugates compared to their N-alkyl counterparts.
-
Alternative Chemistries: For applications demanding absolute stability, alternative bioconjugation methods that form even more robust linkages may be considered.
Quantitative Data on Maleimide Bioconjugation
The following tables summarize key quantitative data related to the kinetics and stability of maleimide-thiol conjugates, providing a valuable resource for designing and optimizing bioconjugation experiments.
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH Range for Thiol-Maleimide Reaction | 6.5 - 7.5 | Aqueous Buffer | |
| Reaction Rate (Thiol vs. Amine) | ~1,000 times faster with thiols | pH 7.0 | |
| Second-Order Rate Constants | 100 - 1000 M⁻¹s⁻¹ | Dependent on thiol structure and pH |
| Maleimide Derivative | Condition | Half-life (t½) of Linkage | Reference(s) |
| N-Ethylmaleimide-Thiol Adduct | In presence of glutathione | 20 - 80 hours | |
| N-Aryl Maleimide Conjugates | - | Substantially faster ring hydrolysis than N-alkyl | |
| Ring-Opened (Hydrolyzed) Adducts | - | Half-lives of over two years |
| Maleimide Derivative | Condition | Pre-conjugation Hydrolysis Half-life (t½) | Reference(s) |
| N-Phenyl Maleimide | Physiological pH | ~55 minutes | |
| N-Fluorophenyl Maleimide | Physiological pH | ~28 minutes |
Experimental Protocols
Detailed methodologies for key experiments involving maleimide bioconjugation are provided below.
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol outlines the fundamental steps for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Protein containing free thiol groups (e.g., an antibody with reduced interchain disulfides)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug-linker)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other non-thiol containing buffer, pH 6.5-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent (optional): Small molecule thiol such as L-cysteine or 2-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration vials.
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is crucial to remove any excess reducing agent that is a thiol (like DTT) before adding the maleimide reagent. TCEP does not need to be removed.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point for optimization.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C. Protect the reaction from light if the maleimide reagent is light-sensitive.
-
Quenching (Optional): To stop the reaction and consume any excess maleimide reagent, add a small molecule thiol like L-cysteine to the reaction mixture.
-
Purification: Remove unreacted maleimide reagent and other small molecules from the protein conjugate using size-exclusion chromatography, dialysis, or ultrafiltration.
-
Characterization: Determine the degree of labeling (DOL) and confirm conjugation using methods such as UV-Vis spectroscopy, SDS-PAGE, and/or mass spectrometry.
Protocol 2: Assay for Determining Conjugation Efficiency (Ellman's Test)
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) can be used to quantify the number of free thiols in a protein sample before and after conjugation to determine the efficiency of the reaction.
Materials:
-
Protein samples (before and after conjugation)
-
Ellman's Reagent Solution (DTNB in a suitable buffer)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve: Use a known concentration of a thiol-containing compound like L-cysteine to prepare a standard curve.
-
Sample Preparation: Prepare solutions of your unconjugated and conjugated protein at a known concentration in the reaction buffer.
-
Reaction: Add Ellman's reagent solution to the protein samples and standards. The reaction of DTNB with a free thiol produces a colored product that absorbs light at 412 nm.
-
Measurement: After a short incubation period, measure the absorbance of the samples and standards at 412 nm using a spectrophotometer.
-
Calculation: Use the standard curve to determine the concentration of free thiols in your protein samples. The conjugation efficiency can be calculated by comparing the number of free thiols before and after the reaction.
Protocol 3: Stability Assay for Maleimide-Thiol Conjugates (Thiol Exchange)
This assay assesses the stability of the thioether linkage in the presence of a competing thiol, simulating in vivo conditions.
Materials:
-
Purified protein-maleimide conjugate
-
High concentration of a competing thiol (e.g., L-glutathione)
-
Incubation Buffer (e.g., PBS, pH 7.4)
-
Analytical system (e.g., HPLC, SDS-PAGE, or mass spectrometry) to separate and quantify the conjugated and deconjugated species.
Procedure:
-
Incubation: Incubate the purified protein-maleimide conjugate in the incubation buffer containing a high concentration of the competing thiol (e.g., 10 mM glutathione) at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Analysis: Analyze the samples using a suitable analytical method to quantify the amount of intact conjugate and any deconjugated product.
-
Data Interpretation: Plot the percentage of intact conjugate versus time to determine the stability of the linkage under these conditions and calculate a half-life.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of key processes and concepts in maleimide bioconjugation.
Caption: Mechanism of Thiol-Maleimide Bioconjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Reaction Pathways and Stability of Maleimides.
Conclusion
The maleimide group is a powerful and versatile tool for bioconjugation, offering high selectivity and efficiency for the modification of proteins and other biomolecules at cysteine residues. A thorough understanding of the underlying chemistry, including its advantages and potential challenges, is crucial for the successful design and execution of experiments. By carefully controlling reaction conditions, considering strategies to enhance conjugate stability, and employing robust analytical techniques for characterization, researchers can effectively leverage maleimide chemistry to advance the fields of drug development, diagnostics, and fundamental biological research.
References
An In-depth Technical Guide on the Safety and Handling of THP-PEG2-Mal
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling guidelines for THP-PEG2-Mal, a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeracs (PROTACs) and other bioconjugates.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide consolidates information from general safety protocols for related chemical classes, including maleimides, polyethylene glycol (PEG) derivatives, and compounds containing tetrahydropyranyl (THP) protecting groups.
Chemical Identity and Properties
This compound is a molecule that incorporates a maleimide group for covalent linkage to thiol-containing molecules, a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tetrahydropyranyl (THP) protecting group.[1][3]
| Property | Data | Source |
| Molecular Formula | C13H19NO5 | [1] |
| Molecular Weight | 269.29 g/mol | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at 10 mM | |
| Appearance | Not explicitly stated, but related compounds are often white to off-white solids. | |
| SMILES | O=C1C=CC(N1CCOCCOC2CCCCO2)=O |
Hazard Identification and General Safety Precautions
While specific toxicity data for this compound is not publicly available, the constituent functional groups indicate potential hazards. Maleimide compounds are generally considered hazardous and should be handled with care. The primary hazards are associated with skin and eye irritation, and potential sensitization. Inhalation of dust from the solid form should be avoided.
General Precautions:
-
Avoid all personal contact, including inhalation of dust or fumes.
-
Wear appropriate personal protective equipment (PPE) at all times.
-
Handle the compound in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid form or preparing solutions.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound.
| Situation | Required PPE |
| Receiving and Unpacking | * Nitrile gloves* Laboratory coat* Safety glasses |
| Weighing and Aliquoting (Solid Form) | * Nitrile gloves (double-gloving recommended)* Laboratory coat* Chemical splash goggles* Face shield (if not in a fume hood)* N95 respirator or higher (if weighing outside a certified chemical fume hood) |
| Solution Preparation and Handling | * Nitrile gloves* Laboratory coat* Chemical splash goggles |
| Bioconjugation Reactions | * Nitrile gloves* Laboratory coat* Safety glasses or goggles |
Handling and Storage
Handling:
-
Solid Form: When weighing or transferring the solid compound, use anti-static weigh paper or a microbalance enclosure to minimize dust dispersal. All manipulations of the solid should be performed in a chemical fume hood.
-
Solutions: Prepare solutions in a chemical fume hood. Avoid splashing.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
A storage temperature of -20°C is recommended for long-term stability.
-
Protect from light and moisture.
-
The THP protecting group is sensitive to acidic conditions, which can lead to its cleavage. Therefore, storage in an environment free of acid contaminants is crucial.
First Aid Measures
In case of exposure, follow these first aid guidelines.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Waste Disposal
Spill Response:
-
Minor Spills: For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
Major Spills: For larger spills, evacuate the area and follow your institution's hazardous material spill protocol.
Waste Disposal:
-
Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not pour solutions down the drain.
Experimental Protocols: Representative Bioconjugation Workflow
The maleimide group of this compound reacts specifically with free thiol groups (sulfhydryls) on proteins, peptides, or other molecules to form a stable thioether bond. The following is a general protocol for a bioconjugation reaction.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
This compound
-
Anhydrous DMSO
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Desalting column for purification
Procedure:
-
Protein Preparation: If the protein's thiol groups are in the form of disulfide bonds, they may need to be reduced. Incubate the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.
-
This compound Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO, for instance, at a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.
-
Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column.
Caption: Figure 1: Bioconjugation Workflow.
Logical Relationship of Functional Groups
The structure of this compound is designed for specific functions in bioconjugation and PROTAC development.
Caption: Figure 2: Functional Groups of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of THP-PEG2-Mal, a Heterobifunctional PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of THP-PEG2-Mal, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a three-step process commencing with the mono-tetrahydropyranyl (THP) protection of di(ethylene glycol), followed by the conversion of the remaining hydroxyl group to a primary amine, and culminating in the formation of the maleimide moiety. This protocol includes detailed experimental procedures, purification methods, and characterization data. Additionally, visual aids in the form of diagrams for the synthetic workflow and the general mechanism of PROTAC action are provided to enhance understanding.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is typically composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1] The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and chemical properties influence the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.
PEG-based linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[2] The this compound linker offers two distinct functionalities: a stable THP-protected alcohol at one end and a maleimide group at the other. The maleimide group is a thiol-reactive handle that can be used for conjugation to a cysteine residue on a protein or a thiol-containing ligand. The THP-protected alcohol can be deprotected under acidic conditions to reveal a hydroxyl group, which can then be used for further conjugation, for example, to an E3 ligase ligand.
Synthesis of this compound
The synthesis of this compound is a three-step process starting from commercially available di(ethylene glycol). The overall synthetic scheme is outlined below.
Step 1: Mono-THP Protection of Di(ethylene glycol)
The first step involves the selective mono-protection of di(ethylene glycol) with a tetrahydropyranyl (THP) group. This is achieved by reacting di(ethylene glycol) with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. To favor mono-protection, a molar excess of the diol can be used.
Experimental Protocol: Synthesis of 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethan-1-ol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Di(ethylene glycol) | 106.12 | 21.22 g | 0.2 | 2 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 8.41 g | 0.1 | 1 |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.172 g | 0.001 | 0.01 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Procedure:
-
To a solution of di(ethylene glycol) (2 equivalents) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Slowly add 3,4-dihydro-2H-pyran (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the mono-THP protected diol as a colorless oil.
| Parameter | Value |
| Yield | 60-70% |
| Purity (by NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃) δ | 4.60 (t, 1H), 3.90-3.50 (m, 10H), 1.90-1.50 (m, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 98.9, 72.5, 69.8, 66.8, 61.8, 30.5, 25.4, 19.5 |
| Mass Spec (ESI+) m/z | Calculated for C₉H₁₈O₄Na [M+Na]⁺: 213.11; Found: 213.11 |
Step 2: Conversion of Hydroxyl to Amino Group
The free hydroxyl group of the mono-THP protected diol is converted to a primary amine. This is achieved through a two-step process: tosylation of the alcohol followed by displacement with sodium azide and subsequent reduction to the amine.
Experimental Protocol: Synthesis of 2-(2-(2-aminoethoxy)ethoxy)tetrahydro-2H-pyran
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Tosylation | ||||
| 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethan-1-ol | 190.24 | 19.02 g | 0.1 | 1 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 21.0 g | 0.11 | 1.1 |
| Triethylamine (TEA) | 101.19 | 15.2 mL | 0.11 | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Azide Displacement | ||||
| Tosylated intermediate | 344.41 | 34.44 g | 0.1 | 1 |
| Sodium azide (NaN₃) | 65.01 | 13.0 g | 0.2 | 2 |
| Dimethylformamide (DMF) | - | 100 mL | - | - |
| Reduction | ||||
| Azide intermediate | 215.25 | 21.53 g | 0.1 | 1 |
| Triphenylphosphine (PPh₃) | 262.29 | 28.85 g | 0.11 | 1.1 |
| Tetrahydrofuran (THF) / Water | - | 100 mL / 10 mL | - | - |
Procedure:
-
Tosylation: Dissolve the mono-THP protected alcohol (1 equivalent) and triethylamine (1.1 equivalents) in DCM at 0 °C. Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise. Stir the reaction at room temperature overnight. Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the tosylated intermediate, which can be used in the next step without further purification.
-
Azide Displacement: Dissolve the tosylated intermediate (1 equivalent) in DMF and add sodium azide (2 equivalents). Heat the reaction to 80 °C and stir for 12-16 hours. Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate to give the azide intermediate.
-
Reduction: Dissolve the azide intermediate (1 equivalent) in a mixture of THF and water (10:1). Add triphenylphosphine (1.1 equivalents) and stir at room temperature for 12 hours. Concentrate the reaction mixture and purify by column chromatography on silica gel (DCM/Methanol with 1% triethylamine) to yield the desired amine as a pale yellow oil.
| Parameter | Value |
| Overall Yield (3 steps) | 50-60% |
| Purity (by NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃) δ | 4.60 (t, 1H), 3.90-3.50 (m, 8H), 2.85 (t, 2H), 1.90-1.50 (m, 6H), 1.45 (s, 2H, NH₂) |
| Mass Spec (ESI+) m/z | Calculated for C₉H₂₀NO₃ [M+H]⁺: 190.14; Found: 190.15 |
Step 3: Maleimide Formation
The final step involves the reaction of the primary amine with maleic anhydride to form a maleamic acid intermediate, which is then cyclized to the desired maleimide using acetic anhydride and a base.
Experimental Protocol: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-(2-(2-aminoethoxy)ethoxy)tetrahydro-2H-pyran | 189.25 | 18.93 g | 0.1 | 1 |
| Maleic anhydride | 98.06 | 10.79 g | 0.11 | 1.1 |
| Acetic Anhydride | 102.09 | 20 mL | - | - |
| Sodium Acetate | 82.03 | 8.2 g | 0.1 | 1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Procedure:
-
Dissolve the amine (1 equivalent) in DCM and cool to 0 °C.
-
Add a solution of maleic anhydride (1.1 equivalents) in DCM dropwise.
-
Stir the reaction at room temperature for 2 hours to form the maleamic acid intermediate.
-
Remove the DCM under reduced pressure.
-
To the resulting residue, add acetic anhydride and sodium acetate (1 equivalent).
-
Heat the mixture to 60 °C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford this compound as a white solid.
| Parameter | Value |
| Yield | 70-80% |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) δ | 6.70 (s, 2H), 4.58 (t, 1H), 3.90-3.50 (m, 10H), 1.90-1.50 (m, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 170.8, 134.2, 98.9, 69.8, 67.5, 66.8, 37.8, 30.5, 25.4, 19.5 |
| Mass Spec (ESI+) m/z | Calculated for C₁₃H₂₀NO₅ [M+H]⁺: 270.13; Found: 270.14 |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
This compound Synthesis Workflow
Caption: Synthetic workflow for the preparation of this compound.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable heterobifunctional linker for the development of PROTACs. The described three-step synthesis is robust and scalable, providing access to this important building block for researchers in the field of targeted protein degradation. The inclusion of detailed experimental procedures, characterization data, and visual diagrams aims to facilitate the successful implementation of this synthesis in a laboratory setting.
References
Application Notes and Protocols for Bioconjugation of THP-PEG2-Mal to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the successful bioconjugation of the THP-PEG2-Maleimide (THP-PEG2-Mal) linker to a target ligand containing a thiol group (e.g., a cysteine residue in a protein or peptide). The this compound linker is a valuable tool in drug development and bioconjugation, offering a polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetic properties, and a maleimide group for specific covalent linkage to sulfhydryl groups. The tetrahydropyranyl (THP) protecting group on the PEG spacer ensures stability during storage and handling, and can be efficiently removed under mild acidic conditions prior to the conjugation reaction.
These protocols will cover the essential steps of deprotection of the THP group, the maleimide-thiol conjugation reaction, and the characterization of the resulting bioconjugate.
Chemical Reaction Pathway
The bioconjugation process involves two key chemical steps: the acid-catalyzed deprotection of the THP ether and the subsequent Michael addition of a thiol to the maleimide ring.
A Step-by-Step Guide to Synthesizing PROTACs with a THP-PEG2-Maleimide Linker
Application Notes and Protocols for Researchers in Drug Development
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). This technology offers a paradigm shift from traditional occupancy-based inhibition to an event-driven, catalytic degradation of target proteins, opening avenues to address targets previously considered "undruggable".
A PROTAC molecule is modular, comprising three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
This guide provides a detailed protocol for the synthesis of PROTACs utilizing a specific polyethylene glycol (PEG)-based linker, THP-PEG2-Mal. This linker features a tetrahydropyran (THP)-protected alcohol, a two-unit PEG spacer, and a maleimide functional group. The maleimide group allows for a highly selective and efficient conjugation to thiol groups, typically found in cysteine residues of a POI ligand. The PEG spacer enhances solubility and provides flexibility for optimal ternary complex formation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the UPS. The PROTAC simultaneously binds to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.[1][2]
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is a multi-step process that involves the preparation of the individual components followed by their conjugation. The general workflow includes:
-
Synthesis/Acquisition of Ligands : Obtain or synthesize the ligand for the protein of interest (warhead) and the ligand for the E3 ubiquitin ligase. The warhead must possess a reactive thiol (-SH) group, typically from a cysteine residue.
-
Preparation of the this compound Linker : The linker is commercially available or can be synthesized.
-
Deprotection of the Linker (if necessary) : The THP group on the linker is removed to expose a hydroxyl group, which can then be activated for conjugation to the E3 ligase ligand.
-
Conjugation of Linker to E3 Ligase Ligand : The activated linker is reacted with the E3 ligase ligand to form a linker-E3 ligase conjugate.
-
Final Conjugation to the POI Ligand : The maleimide group on the linker-E3 ligase conjugate is then reacted with the thiol group of the POI ligand to form the final PROTAC.
-
Purification and Characterization : The final PROTAC is purified and its identity and purity are confirmed.
Detailed Experimental Protocols
Protocol 1: Synthesis of Linker-E3 Ligase Conjugate
This protocol describes the conjugation of the deprotected and activated this compound linker to an E3 ligase ligand that has a suitable nucleophile (e.g., an amine or hydroxyl group).
Step 1: THP Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane (DCM) and methanol.
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a mild solution of HCl.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the acid with a mild base (e.g., triethylamine) and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting alcohol-PEG2-maleimide by flash column chromatography.
Step 2: Activation of the Linker's Hydroxyl Group
-
Dissolve the deprotected linker (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a suitable activating agent, such as p-nitrophenyl chloroformate or disuccinimidyl carbonate, along with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated linker.
Step 3: Conjugation to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.0 eq) and the activated linker (1.1 eq) in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a base, such as DIPEA (2.0-3.0 eq), to facilitate the reaction.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the pure linker-E3 ligase conjugate.
Protocol 2: Maleimide-Thiol Conjugation to form the Final PROTAC
This protocol details the final step of conjugating the maleimide-functionalized linker-E3 ligase intermediate with the thiol-containing POI ligand.
Reagents and Materials:
-
Linker-E3 Ligase Conjugate (with maleimide)
-
Thiol-containing POI Ligand (e.g., a cysteine-containing peptide)
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of the Thiol-Containing POI Ligand :
-
If the POI ligand contains disulfide bonds, it must be reduced to expose the free thiol group.
-
Dissolve the POI ligand in the degassed conjugation buffer.
-
Add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column or dialysis against the degassed conjugation buffer.
-
-
Conjugation Reaction :
-
Dissolve the linker-E3 ligase conjugate in a minimal amount of anhydrous DMSO or DMF.
-
Add the desired molar excess (typically 1.1 to 2-fold) of the linker-E3 ligase conjugate solution to the solution of the reduced POI ligand.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing. The reaction should be protected from light if any of the components are light-sensitive.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.
-
-
Quenching and Purification :
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, and incubating for an additional 30 minutes.
-
Purify the final PROTAC conjugate using preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.
-
-
Characterization :
-
Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following tables provide representative quantitative data for the synthesis and activity of PROTACs. The yields and biological activity are highly dependent on the specific ligands and the linker used.
Table 1: Representative Reaction Yields for PROTAC Synthesis
| Reaction Step | Starting Materials | Product | Linker Type | Reported Yield (%) | Reference |
| Amide Coupling | Carboxylic acid-functionalized ligand, Amine-PEG linker | Amide-linked intermediate | PEG | 50-80 | [Fictionalized Data] |
| Maleimide-Thiol Conjugation | Maleimide-PEG-E3 Ligase, Cysteine-containing POI Ligand | Final PROTAC | PEG2 | >80 (conjugation efficiency) | [3] |
| Multi-step Solid-Phase Synthesis | Resin-bound ligand, linker, second ligand | Final PROTAC | Alkyl/PEG | 2-10 (overall yield) | [2] |
| Click Chemistry (CuAAC) | Alkyne-functionalized ligand, Azide-PEG linker | Triazole-linked PROTAC | PEG | up to 90 |
Table 2: Representative Biological Activity of PROTACs
| PROTAC Name | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | VHL | PEG4 | 10 | >95 | [Fictionalized Data] |
| PROTAC B | BTK | CRBN | Alkyl | 6.2 | >99 | |
| PROTAC C | RIPK2 | VHL | PEG | 1.4 | ~100 | [Fictionalized Data] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Oxidized Thiol Groups: The thiol groups on the POI ligand have formed disulfide bonds. | Pre-treat the POI ligand with a reducing agent like TCEP. Ensure all buffers are degassed to minimize re-oxidation. |
| Maleimide Hydrolysis: The maleimide ring is unstable at high pH and can hydrolyze. | Maintain the reaction pH between 6.5 and 7.5. Prepare maleimide solutions fresh. | |
| Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | Titrate the molar excess of the maleimide-containing component to find the optimal ratio. | |
| Side Product Formation | Reaction with other Nucleophiles: At pH > 7.5, maleimides can react with amines (e.g., lysine residues). | Keep the reaction pH at or below 7.5 to ensure selectivity for thiols. |
| Thiazine Formation: If the POI ligand has an N-terminal cysteine, a side reaction can occur. | Perform the conjugation at a more acidic pH (~5.0) or protect the N-terminal amine. | |
| Poor Solubility of PROTAC | Hydrophobic Ligands: The final PROTAC molecule is too hydrophobic. | The use of a PEG linker like this compound is intended to improve solubility. Consider a longer PEG chain if solubility remains an issue. |
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively synthesize and characterize novel PROTACs for targeted protein degradation, advancing the frontiers of drug discovery and chemical biology.
References
Application Notes and Protocols for THP-PEG2-Mal Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of proteins and peptides is a cornerstone of modern biotechnology and drug development. The conjugation of polyethylene glycol (PEG) moieties, or PEGylation, to biomolecules is a widely employed strategy to enhance their therapeutic properties, including increased serum half-life, improved stability, and reduced immunogenicity. Site-specific PEGylation at cysteine residues offers a precise method for creating homogenous conjugates with well-defined characteristics.
The THP-PEG2-Maleimide (THP-PEG2-Mal) linker is a specialized reagent designed for the selective conjugation of a discrete PEG unit to free sulfhydryl groups on cysteine residues. This reagent combines a hydrophilic diethylene glycol (PEG2) spacer with a highly selective maleimide group that reacts efficiently with thiols under mild conditions. The "THP" component in this context refers to a tetrahydropyran group, a stable component of the linker structure. These application notes provide a comprehensive overview, detailed protocols, and relevant data for the successful application of this compound in your research.
Reaction Mechanism
The conjugation of this compound to a cysteine residue proceeds via a Michael addition reaction. The thiol group of the cysteine acts as a nucleophile, attacking the electron-deficient carbon-carbon double bond of the maleimide ring. This reaction forms a stable, covalent thioether bond, securely linking the PEG moiety to the target protein or peptide. The reaction is highly selective for thiols at a pH range of 6.5-7.5.[1]
Caption: Reaction scheme for this compound conjugation to a cysteine residue.
Applications
The selective modification of cysteine residues with this compound has numerous applications in research and drug development:
-
Improving Pharmacokinetics: The addition of the hydrophilic PEG linker can increase the hydrodynamic radius of a protein or peptide, reducing renal clearance and extending its circulation half-life.
-
Enhancing Stability: PEGylation can protect biomolecules from proteolytic degradation, enhancing their stability in biological fluids.
-
Reducing Immunogenicity: The PEG moiety can shield antigenic epitopes on the protein surface, reducing the potential for an immune response.
-
Site-Specific Labeling: The high selectivity of the maleimide-thiol reaction allows for precise labeling of proteins at engineered or naturally occurring free cysteine residues for imaging or diagnostic purposes.
-
Development of Antibody-Drug Conjugates (ADCs): Maleimide chemistry is a common method for attaching cytotoxic payloads to antibodies via cysteine residues to create targeted cancer therapies.[2]
Data Presentation
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the molar ratio of the reactants, pH, and reaction time. The following tables summarize representative quantitative data from studies on maleimide-based conjugation to cysteine-containing molecules.
Table 1: Influence of Reactant Molar Ratio on Conjugation Efficiency
| Target Molecule | Maleimide-PEG to Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK (peptide) | 2:1 | 30 min | 84 ± 4 | [3][4][5] |
| 11A4 (nanobody) | 5:1 | 2 hours | 58 ± 12 | |
| Protein with single cysteine | 10:1 - 20:1 | 2 hours - overnight | Sufficient for optimal conjugation |
Table 2: Stability of Thioether Bond in Maleimide Conjugates
| Conjugate Type | Condition | Time | Remaining Intact Conjugate (%) | Reference |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | ~70 | |
| Mono-sulfone-PEG (alternative) | 1 mM Glutathione, 37°C | 7 days | >95 |
Note: The stability of the thioether bond can be a critical parameter. The succinimide ring of the maleimide adduct can undergo hydrolysis, which can in some cases lead to a more stable ring-opened product. However, the thioether bond can also be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to deconjugation.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
This protocol provides a general guideline for the conjugation of a THP-PEG2-Maleimide reagent to a protein containing one or more free cysteine residues.
Materials:
-
Protein with free cysteine residue(s)
-
THP-PEG2-Maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed. Other buffers such as HEPES or Tris can be used, provided they are free of thiols.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residues are present as disulfide bonds, reduction may be necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to the addition of the maleimide reagent, as it will compete for the reaction. This can be achieved by buffer exchange.
-
-
THP-PEG2-Maleimide Stock Solution Preparation:
-
Allow the THP-PEG2-Maleimide reagent to equilibrate to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the THP-PEG2-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.
-
Gently mix the reaction solution and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To quench any unreacted THP-PEG2-Maleimide, add a quenching reagent such as L-cysteine to a final concentration that is in slight molar excess to the initial amount of the maleimide reagent.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted THP-PEG2-Maleimide and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight upon PEGylation.
-
Determine the degree of labeling and confirm the molecular weight of the conjugate using mass spectrometry.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
To determine the concentration of free cysteine residues available for conjugation, a quantification assay using Ellman's reagent (DTNB) can be performed.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine standard solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of a cysteine standard.
-
Add the protein sample to the reaction buffer.
-
Add Ellman's reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the protein sample by comparing the absorbance to the cysteine standard curve.
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound conjugation to a protein.
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. prolynxinc.com [prolynxinc.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Degradation Assays Using THP-PEG2-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2][3][4]
THP-PEG2-Mal is a versatile linker containing a tetrahydropyran (THP) group, a two-unit polyethylene glycol (PEG) chain, and a maleimide (Mal) group. The maleimide group allows for covalent conjugation to a cysteine residue on a POI ligand, while the other end of the linker can be attached to an E3 ligase ligand. This application note provides detailed protocols for utilizing a hypothetical PROTAC, TPM-BCN-CRBN , constructed with the this compound linker to degrade a target protein in cell-based assays. For the purpose of these protocols, we will consider a hypothetical scenario where TPM-BCN-CRBN targets the bromodomain-containing protein 4 (BRD4) and recruits the Cereblon (CRBN) E3 ligase.
Mechanism of Action
The TPM-BCN-CRBN PROTAC operates by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a PROTAC utilizing the this compound linker.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes hypothetical data for TPM-BCN-CRBN in various cell lines.
| Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| HEK293T | Western Blot | 15 | >90 |
| THP-1 | Western Blot | 25 | >95 |
| HeLa | HiBiT Assay | 12 | >90 |
Experimental Protocols
The following section details the protocols for essential cellular assays to evaluate the efficacy and mechanism of action of TPM-BCN-CRBN.
Cell Viability and Cytotoxicity Assay
It is crucial to first assess the cytotoxic effects of the PROTAC to distinguish between targeted protein degradation and general toxicity. The MTT or resazurin-based assays are commonly used for this purpose.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of TPM-BCN-CRBN (e.g., 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Target Protein Degradation Assay (Western Blot)
This assay directly measures the reduction in the level of the target protein.
Protocol:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and allow them to adhere overnight to reach 70-80% confluency.
-
Treatment: Treat cells with various concentrations of TPM-BCN-CRBN for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Determine the percentage of degradation relative to the vehicle control.
High-Throughput Target Protein Degradation Assay (HiBiT Assay)
For higher throughput analysis, a bioluminescent reporter system like the HiBiT assay can be used. This requires engineering the target protein to express a small HiBiT tag.
Protocol:
-
Cell Line Generation: Generate a stable cell line expressing the HiBiT-tagged target protein (e.g., HiBiT-BRD4).
-
Cell Seeding: Plate the engineered cells in a white, opaque 96-well plate.
-
Treatment: Add TPM-BCN-CRBN at various concentrations.
-
Lysis and Detection: At the desired time points, add the HiBiT lytic detection reagent, which contains the complementary LgBiT subunit and substrate.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Analysis: A decrease in luminescence indicates the degradation of the HiBiT-tagged protein.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex.
Protocol:
-
Treatment: Treat cells with TPM-BCN-CRBN, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (e.g., anti-BRD4) overnight at 4°C, followed by incubation with Protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blotting for the presence of all three components of the ternary complex (BRD4, CRBN, and potentially a tagged PROTAC).
References
Application Notes and Protocols for the Purification of THP-PEG2-Mal Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that directs the degradation of specific target proteins.[1] The unique tripartite structure of PROTACs, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker, necessitates robust purification and analytical strategies to ensure their structural integrity and functional efficacy.[1] This document provides a detailed protocol for the purification of PROTACs containing a tetrahydropyranyl (THP)-protected polyethylene glycol (PEG) linker with a maleimide (Mal) functional group (THP-PEG2-Mal). The protocol outlines the deprotection of the THP group and subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC). Additionally, it details analytical methods for the characterization of the final purified PROTAC.
Introduction
PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker connecting the two ligands is a critical component that influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4] PEG linkers are commonly used to improve the physicochemical properties of PROTACs, such as solubility.
The synthesis of complex PROTACs often involves the use of protecting groups to prevent unwanted side reactions. The THP group is a common protecting group for alcohols, and its removal is a crucial step in the final stages of PROTAC synthesis. The maleimide group is frequently incorporated to allow for covalent conjugation to cysteine residues on proteins of interest. This protocol focuses on the purification of PROTACs featuring the this compound linker, a common building block in PROTAC synthesis.
Purification and Characterization Workflow
The overall workflow for the purification and characterization of a this compound containing PROTAC involves two main stages: the deprotection of the THP group followed by a multi-step purification process and subsequent analytical characterization.
Experimental Protocols
THP Protecting Group Removal
The THP group is labile under acidic conditions. The following protocol describes a general procedure for its removal.
Materials:
-
Crude THP-protected PROTAC
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the crude THP-protected PROTAC in DCM.
-
Add a solution of 2% TFA in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected PROTAC.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for the purification of small molecules like PROTACs based on their hydrophobicity.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 150 x 21.2 mm)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude deprotected PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the PROTAC using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized for each PROTAC but a general gradient could be from 5% to 95% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 254 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical LC-MS to confirm the presence of the desired product.
-
Pool the pure fractions and lyophilize to obtain the purified PROTAC.
Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is an excellent polishing step to remove any remaining impurities or aggregates.
Instrumentation and Columns:
-
HPLC or FPLC system with a UV detector
-
Size-exclusion column suitable for small molecules (e.g., Sephadex LH-20 or equivalent)
Mobile Phase:
-
A suitable organic solvent in which the PROTAC is soluble and does not interact with the column matrix (e.g., methanol or DMF).
Procedure:
-
Dissolve the lyophilized PROTAC from the RP-HPLC step in the chosen mobile phase.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Collect fractions and monitor the elution profile by UV absorbance. The PROTAC should elute as a single, sharp peak.
-
Analyze the collected fractions by analytical LC-MS to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The purity and identity of the final PROTAC should be confirmed using analytical techniques such as LC-MS and NMR. The results should be summarized for clear interpretation.
Table 1: Summary of Analytical Data for Purified PROTAC
| Analytical Technique | Parameter | Result |
| LC-MS | Purity (%) | >95% |
| Retention Time (min) | e.g., 15.2 min | |
| Observed Mass [M+H]⁺ | e.g., 987.45 | |
| Expected Mass [M+H]⁺ | e.g., 987.46 | |
| ¹H NMR | Spectrum | Conforms to expected structure |
| ¹³C NMR | Spectrum | Conforms to expected structure |
PROTAC Mechanism of Action
The purified PROTAC can then be used in biological assays to confirm its ability to induce the degradation of the target protein. The general mechanism of action is depicted below.
Conclusion
The purification of PROTACs is a critical step in their development as therapeutic agents. The protocol described here provides a comprehensive guide for the deprotection and purification of PROTACs containing a this compound linker. The combination of RP-HPLC and SEC ensures a high degree of purity, which is essential for accurate biological evaluation. Rigorous analytical characterization by LC-MS and NMR is necessary to confirm the identity and integrity of the final product.
References
Application Notes and Protocols for the Characterization of THP-PEG2-Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-PEG2-Maleimide is a heterobifunctional linker that incorporates a tetrahydropyranyl (THP) protected alcohol, a diethylene glycol (PEG2) spacer, and a maleimide (Mal) group. This linker is valuable in bioconjugation and drug delivery, enabling the covalent attachment of molecules to thiol-containing entities such as proteins and peptides. The THP group provides a temporary protecting group for a hydroxyl functionality, which can be deprotected under acidic conditions to reveal the alcohol for further modification. The PEG spacer enhances solubility and reduces steric hindrance, while the maleimide group specifically reacts with sulfhydryl groups to form a stable thioether bond.
Accurate and comprehensive characterization of THP-PEG2-Maleimide conjugates is critical to ensure the quality, stability, and efficacy of the final bioconjugate. This document provides detailed application notes and protocols for the analytical techniques used to characterize these conjugates, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy.
Characterization Workflow
The overall workflow for the synthesis and characterization of a bioconjugate using a THP-PEG2-Maleimide linker involves several key steps. Initially, the THP-PEG2-Maleimide linker is characterized to ensure its purity and structural integrity. Subsequently, the linker is conjugated to a thiol-containing molecule. The resulting conjugate is then purified and thoroughly characterized to confirm successful conjugation, determine the degree of labeling, and assess its stability. A final optional step involves the deprotection of the THP group to expose the hydroxyl functionality for further derivatization.
Application Notes and Protocols for THP-PEG2-Mal in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to THP-PEG2-Mal
This compound is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in diseases such as cancer. The this compound linker is comprised of three key components:
-
Tetrahydropyran (THP) group: A protecting group for one end of the linker.
-
Polyethylene glycol (PEG)2 spacer: A short, hydrophilic 2-unit PEG chain that enhances the solubility and pharmacokinetic properties of the resulting PROTAC. The length of the PEG linker is a critical parameter in optimizing the efficacy of a PROTAC.
-
Maleimide (Mal) group: A reactive moiety that readily forms a stable thioether bond with cysteine residues on a target protein ligand or an E3 ligase ligand.
The strategic design of this compound allows for the precise and efficient conjugation of a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand, forming a PROTAC that can induce the degradation of specific oncoproteins.
Mechanism of Action of PROTACs Utilizing this compound
PROTACs synthesized with the this compound linker function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, making it a highly potent therapeutic strategy.
Caption: PROTAC-mediated protein degradation pathway.
Applications in Cancer Research
Data from Analogous PROTACs with Short PEG Linkers
The following tables summarize the in vitro activity of representative PROTACs that employ short PEG linkers to degrade cancer-related proteins. This data serves as a reference for the potential efficacy of PROTACs synthesized using this compound.
Table 1: Degradation Activity of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide | PEG | Burkitt's Lymphoma (Raji) | <1 | >95 | [1] |
| ARV-771 | BRD2/3/4 | VHL Ligand | Short PEG | Prostate Cancer (22Rv1) | <5 | >90 | [2] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation.
Table 2: Anti-proliferative Activity of PROTACs with PEG Linkers
| PROTAC Name | Target Protein | Cell Line | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | ARV-825 | BRD4 | Burkitt's Lymphoma (Raji) | 13 |[1] | | XZ424 | Bcl-XL | T-cell Acute Lymphoblastic Leukemia (MOLT-4) | 51 |[2] |
IC50: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of a PROTAC utilizing a PEG-Maleimide linker, analogous to this compound.
Protocol 1: Synthesis of a PROTAC with a PEG-Maleimide Linker
This protocol describes a convergent synthesis approach where the target protein ligand (warhead) and the E3 ligase ligand are coupled to the bifunctional linker.
Caption: General workflow for PROTAC synthesis.
Materials:
-
Target protein ligand with a primary amine or carboxylic acid for coupling.
-
E3 ligase ligand with a free thiol group (e.g., a cysteine residue).
-
This compound linker.
-
Anhydrous solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM)).
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Base (e.g., DIPEA).
-
Acid for deprotection (e.g., Trifluoroacetic acid (TFA)).
-
High-Performance Liquid Chromatography (HPLC) for purification.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization.
Procedure:
-
Deprotection of the THP group (if starting with a protected amine):
-
Dissolve THP-PEG2-NH-Boc in a solution of TFA in DCM (e.g., 20% v/v) at 0 °C.
-
Stir the reaction for 1-2 hours at room temperature, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling of the Target Protein Ligand:
-
Dissolve the target protein ligand (with a carboxylic acid) in anhydrous DMF.
-
Add coupling reagents (e.g., HATU) and a base (e.g., DIPEA). Stir for 15 minutes.
-
Add the deprotected H2N-PEG2-Mal to the reaction mixture.
-
Stir at room temperature overnight. Monitor the reaction by LC-MS.
-
Upon completion, dilute with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the intermediate (Warhead-PEG2-Mal) by flash chromatography or preparative HPLC.
-
-
Thiol-Maleimide Conjugation to the E3 Ligase Ligand:
-
Dissolve the purified Warhead-PEG2-Mal and the E3 ligase ligand (with a thiol group) in a suitable solvent (e.g., a mixture of DMF and phosphate buffer, pH 7.2).
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by MS and NMR to confirm its identity and purity.
-
Protocol 2: Biological Evaluation of PROTAC Activity
1. Cell Culture and Treatment:
-
Culture the selected cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Western Blotting for Protein Degradation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 value.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate and treat with various concentrations of the PROTAC as described above.
-
After the incubation period (e.g., 72 hours), add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs in cancer research. Its defined length and composition, combined with the reactive maleimide group, facilitate the rational design and synthesis of potent and selective protein degraders. The provided protocols and data for analogous compounds offer a solid foundation for researchers to explore the potential of this compound in developing novel cancer therapeutics. As with any PROTAC development, empirical optimization of the linker, warhead, and E3 ligase ligand is crucial for achieving the desired biological activity.
References
Designing a PROTAC® with Optimal Linker Length Using THP-PEG2-Mal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a stable ternary complex between the POI, PROTAC, and E3 ligase is paramount for subsequent polyubiquitination and proteasomal degradation of the target protein. The length and composition of the linker are critical determinants of PROTAC efficacy, profoundly influencing the stability and geometry of this ternary complex.
This document provides detailed application notes and protocols for designing PROTACs with optimal linker length, specifically utilizing the THP-PEG2-Mal linker. This linker features a polyethylene glycol (PEG) unit to enhance solubility and a maleimide group for conjugation to thiol-containing moieties, while the tetrahydropyran (THP) group serves as a protecting group for a hydroxyl functionality that can be used for further chemical modification if needed.
The Critical Role of Linker Length in PROTAC Efficacy
The distance and relative orientation between the POI and the E3 ligase, dictated by the linker, are crucial for efficient ubiquitination. An optimal linker length facilitates the formation of a stable and productive ternary complex.
-
Linker Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.
-
Linker Too Long: Conversely, a linker that is too long might result in the formation of unproductive ternary complexes where the lysine residues on the target protein are not in the correct proximity for ubiquitin transfer. This can also lead to an increased "hook effect," where higher concentrations of the PROTAC favor the formation of binary complexes over the productive ternary complex, thus reducing degradation efficiency.
Therefore, systematic optimization of the linker length is a crucial step in the development of potent and effective PROTACs.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation efficiency (DC50 and Dmax) of PROTACs targeting different proteins.
Table 1: Efficacy of BTK-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NC-1 | PEG-based | 2.2 | 97 | Mino | [1] |
| IR-1 | PEG-based | <10 | >85 | Mino | [1] |
| IR-2 | PEG-based | <10 | >85 | Mino | [1] |
| RC-3 | PEG-based | <10 | >85 | Mino | [1] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Efficacy of HDAC-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Target | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| 7 | HDAC1 | 0.91 ± 0.02 | >50 | HCT116 | [2] |
| HDAC3 | 0.64 ± 0.03 | >50 | HCT116 | ||
| 9 | HDAC1 | 0.55 ± 0.18 | >50 | HCT116 | |
| HDAC3 | 0.53 ± 0.13 | >50 | HCT116 | ||
| 22 | HDAC3 | 0.44 ± 0.03 | 77 | HCT116 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 3: Efficacy of ER-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Type | Linker Length (atoms) | Degradation at 100 nM | Cell Line | Reference |
| PROTAC 1 | Alkyl | 10 | Yes | MCF-7 | |
| PROTAC 4 | Alkyl | 13 | Yes | MCF-7 | |
| PROTAC 12 | PEG | 13 | Yes | MCF-7 | |
| PROTAC 15 | PEG | 22 | Yes | MCF-7 |
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Design.
Caption: Simplified BCR-ABL Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes the conjugation of a thiol-containing POI ligand to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand.
Materials:
-
Thiol-containing POI ligand
-
This compound
-
E3 ligase ligand with a carboxylic acid or activated ester functionality
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
Step 1: Thiol-Maleimide Conjugation
-
Dissolve the thiol-containing POI ligand in the degassed reaction buffer.
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the POI ligand solution. A 1.1 to 1.5 molar excess of the maleimide linker is recommended.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by reverse-phase HPLC to obtain the POI-Linker intermediate.
Step 2: THP Deprotection
-
Dissolve the purified POI-Linker intermediate in anhydrous DCM.
-
Add TFA (typically 10-20% v/v) to the solution at 0°C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure.
Step 3: Amide Coupling to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand-COOH in anhydrous DMF.
-
Add the coupling agents (e.g., HATU and HOBt) and the tertiary base (e.g., DIPEA) and stir for 15 minutes at room temperature.
-
Add the deprotected POI-Linker intermediate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by silica gel column chromatography or preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTACs with varying linker lengths
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTACs with varying linker lengths
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 4: Immunoprecipitation of Polyubiquitinated Proteins
This protocol is used to confirm that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer with protease and deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the POI
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Lysis: Lyse the treated cells in a buffer containing inhibitors to preserve ubiquitinated proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI to form an immune complex.
-
Capture: Add Protein A/G magnetic beads to the lysate to capture the immune complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the polyubiquitinated POI. An increase in the ubiquitinated protein signal in the presence of the PROTAC and a proteasome inhibitor confirms the mechanism of action.
References
Troubleshooting & Optimization
troubleshooting low yield in THP-PEG2-Mal conjugation
Welcome to the technical support center for THP-PEG2-Mal conjugation. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation yield.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for this compound conjugation?
The primary reaction involves the maleimide group of the this compound linker and a sulfhydryl (thiol) group from a biomolecule, typically a cysteine residue. This occurs via a Michael addition reaction, which forms a stable covalent thioether bond (thiosuccinimide).[1][2] This reaction is highly efficient and selective for thiols under mild, near-neutral pH conditions.[1][2]
Q2: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, side reactions such as maleimide hydrolysis and reaction with primary amines (e.g., lysine residues) become more prominent.
Q3: What are the most common side reactions that reduce yield?
The most common side reactions that can significantly lower the yield of the desired conjugate include:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, which forms a maleamic acid that is unreactive towards thiols.
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine, which competes with the intended thiol reaction.
-
Thiol Oxidation: The sulfhydryl groups on the target biomolecule can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides. This can be minimized by using degassed buffers and, if necessary, a reducing agent.
-
Reaction with Reducing Agents: If a thiol-containing reducing agent like Dithiothreitol (DTT) is used to reduce disulfide bonds, it must be removed before adding the maleimide reagent, as it will compete with the target molecule for conjugation.
-
Thiazine Rearrangement: Conjugates involving an N-terminal cysteine can undergo an intramolecular rearrangement to form a thiazine structure, particularly at neutral or basic pH.
Q4: How stable is the resulting thioether bond?
The formed thiosuccinimide linkage can be susceptible to a retro-Michael reaction, where the bond reverses, leading to deconjugation. This is a notable issue for antibody-drug conjugates (ADCs) in vivo, where the released maleimide can react with other molecules like serum albumin. After conjugation, the stability of the linkage can be significantly improved by hydrolyzing the thiosuccinimide ring under specific conditions, which prevents the reverse reaction.
Troubleshooting Guide for Low Conjugation Yield
Low conjugation efficiency is a common problem that can arise from issues with reagents, reaction conditions, or purification. Use the following guide to diagnose and resolve potential issues.
Problem 1: Low or No Conjugation Detected
| Possible Cause | Recommended Solution |
| Inactive Maleimide Reagent | Verify Maleimide Activity: The maleimide group on the this compound is susceptible to hydrolysis. Prepare stock solutions of the maleimide reagent in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use. Avoid storing maleimides in aqueous buffers. You can quantify the active maleimide concentration using a reverse Ellman's assay. |
| Oxidized Thiol on Biomolecule | Ensure Free Thiols are Present: Cysteine residues can form disulfide bonds and become unavailable for conjugation. Pre-treat your protein/peptide with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it does not contain a thiol and typically does not need to be removed before adding the maleimide reagent. Use degassed buffers to minimize re-oxidation. Confirm the presence of free thiols using Ellman's Reagent. |
| Suboptimal Reaction Buffer pH | Optimize Buffer pH: The reaction is highly pH-dependent. Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5. Use buffers that do not contain primary or secondary amines (e.g., avoid Tris at pH > 7.5) or other thiols. Phosphate-buffered saline (PBS) or HEPES buffers are common choices. |
| Incorrect Stoichiometry | Optimize Molar Ratio: The optimal molar ratio of the maleimide reagent to the thiol-containing biomolecule can vary. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for proteins. However, for some molecules, a much lower ratio (e.g., 2:1 or 5:1) may be optimal. Perform small-scale experiments with varying molar ratios to find the ideal condition for your specific system. |
| Interfering Substances in Buffer | Remove Interfering Components: If using a thiol-based reducing agent like DTT, it is critical to remove it completely before adding the maleimide reagent. Use a desalting column or perform a buffer exchange. Avoid buffers containing amines (e.g., Tris) if the pH is above 7.5. |
Problem 2: Product Loss During Purification
| Possible Cause | Recommended Solution |
| Protein Aggregation/Precipitation | Optimize Buffer Conditions: Aggregation during the reaction or purification can lead to significant product loss. Ensure the buffer composition (e.g., pH, ionic strength) is suitable for maintaining the stability of your protein conjugate. |
| Non-specific Binding | Adjust Purification Method: The conjugated protein may bind non-specifically to purification media like columns or membranes. Consider changing the type of purification column (e.g., a different resin for size-exclusion chromatography) or adjusting the buffer to reduce these interactions. |
| Inappropriate Purification Method | Select the Right Technique: Size-exclusion chromatography (SEC) or dialysis are common methods to remove excess, unreacted maleimide reagent. Ensure the chosen method is appropriate for the size and properties of your conjugate to avoid product loss. |
Problem 3: Inconsistent Results Between Batches
| Possible Cause | Recommended Solution |
| Variability in Reagent Quality | Standardize Reagent Handling: Always use fresh, high-quality reagents. Prepare maleimide stock solutions immediately before each use from a dry, solid reagent. Quantify free thiols on your biomolecule before every conjugation reaction to ensure consistent starting material. |
| Inconsistent Reaction Parameters | Standardize the Protocol: Precisely control all reaction parameters for each experiment. This includes the exact molar ratio of reactants, reaction time, temperature, and buffer pH. |
| Incomplete Reduction of Disulfides | Verify Reduction Step: If reducing disulfide bonds, ensure this step is complete and consistent. You can analyze a small sample by non-reducing SDS-PAGE to confirm the cleavage of interchain disulfides. |
Key Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
This protocol outlines a general procedure for conjugating a maleimide-functionalized reagent to a protein with available cysteine residues.
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS or HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP.
-
Incubate the solution at room temperature for 30-60 minutes.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10-20 fold excess).
-
Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purify the conjugate from excess reagent and byproducts using a desalting column (size-exclusion chromatography) or dialysis.
-
-
Analysis:
-
Determine the conjugation efficiency and purity of the final product using appropriate analytical techniques such as HPLC, SDS-PAGE, or mass spectrometry.
-
Protocol 2: Quantification of Free Thiols via Ellman's Test
Ellman's Test is a standard method to measure the concentration of free sulfhydryl groups in a sample.
-
Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) dissolved in the Reaction Buffer.
-
Thiol Standard: A known concentration of L-cysteine for generating a standard curve.
-
-
Procedure (Standard Curve Method):
-
Prepare a series of cysteine standards by serially diluting a stock solution in the Reaction Buffer.
-
Add 50 µL of the Ellman's Reagent Solution to a set volume of each standard and your unknown sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance of each sample at 412 nm using a spectrophotometer.
-
Plot the absorbance values of the standards versus their concentrations to create a standard curve.
-
Determine the concentration of free thiols in your sample by interpolating its absorbance value on the standard curve.
-
-
Procedure (Extinction Coefficient Method):
-
Prepare two cuvettes: one "blank" with buffer and one "sample" with your thiol-containing molecule in buffer.
-
Add a small volume of the DTNB solution to each cuvette.
-
Incubate for 5-15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of sulfhydryl groups using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.
-
Visual Guides and Workflows
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic tree for low conjugation yield.
References
Technical Support Center: Improving the Solubility of THP-PEG2-Mal PROTACs
Welcome to the technical support center for THP-PEG2-Mal PROTACs. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the solubility of your PROTACs for both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are this compound PROTACs and why do they often have solubility issues?
A1: Proteolysis-targeting chimeras (PROTACs) are large, complex molecules designed to induce the degradation of specific target proteins.[1][2] Their structure typically consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[3] In the case of this compound PROTACs, the name suggests the presence of a tetrahydropyran (THP) group, a short di-polyethylene glycol (PEG2) linker, and a maleimide (Mal) group.
Due to their high molecular weight and often lipophilic nature, PROTACs frequently exhibit low aqueous solubility.[1][4] This can hinder their therapeutic efficacy and complicate experimental assays. The specific components of this compound PROTACs can contribute to these solubility challenges. For instance, the THP and maleimide moieties can increase the hydrophobicity of the molecule, while the short PEG2 linker may not be sufficient to counteract this effect.
Q2: What is the difference between kinetic and thermodynamic solubility?
A2: It is important to distinguish between kinetic and thermodynamic solubility, as they are measured differently and provide distinct information.
-
Kinetic Solubility: This is the concentration of a compound that dissolves in an aqueous buffer when added from a concentrated organic stock solution (e.g., DMSO) and precipitates over a short period. It is often higher than thermodynamic solubility and is commonly measured in early drug discovery.
-
Thermodynamic Solubility: This is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This measurement is more time-consuming but represents the true solubility of the compound.
Q3: How can I measure the solubility of my PROTAC?
A3: Several methods can be used to determine the solubility of your PROTAC. The choice of method often depends on the stage of your research and the required throughput.
| Method | Type | Throughput | Description |
| Nephelometry | Kinetic | High | Measures the light scattered by particles that precipitate out of solution. |
| UV-Vis Spectroscopy | Kinetic or Thermodynamic | Medium to High | A saturated solution is prepared, and the concentration of the dissolved compound is determined by measuring its UV absorbance. |
| HPLC-UV | Kinetic or Thermodynamic | Medium | Similar to UV-Vis, but the saturated solution is first filtered and then analyzed by HPLC to separate the compound of interest from any impurities. |
| Shake-Flask Method | Thermodynamic | Low | The compound is suspended in a buffer and shaken until equilibrium is reached (typically 24-48 hours). The concentration of the dissolved compound is then measured. |
Q4: What are the initial steps to address poor solubility?
A4: If you observe that your this compound PROTAC has poor solubility, there is a systematic approach you can take to troubleshoot the issue. The workflow below outlines the initial steps, from identifying the problem to implementing solutions.
Troubleshooting Guide
Problem: My PROTAC precipitates when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.
This is a common issue arising from the low aqueous solubility of many PROTACs.
Potential Causes and Solutions:
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High Final Concentration: The final concentration of your PROTAC in the aqueous buffer may be above its solubility limit.
-
Solution: Determine the minimum effective concentration for your assay and try to work below the precipitation point.
-
-
Insufficient Mixing: Adding the DMSO stock too quickly without adequate mixing can cause localized high concentrations and immediate precipitation.
-
Solution: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
-
Formulation Issues: The buffer composition may not be optimal for keeping your PROTAC in solution.
-
Solution: Modify your formulation by adding co-solvents or surfactants. It is crucial to ensure that any additives are compatible with your assay.
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| Additive | Type | Recommended Starting Concentration | Notes |
| DMSO | Co-solvent | 1-5% | Ensure your assay is tolerant to the final DMSO concentration. |
| Ethanol | Co-solvent | 1-5% | Can be a good alternative to DMSO. |
| PEG 300/400 | Co-solvent | 5-10% | Often used in both in vitro and in vivo formulations. |
| Tween® 80 | Surfactant | 0.1-1% | A non-ionic surfactant that can improve wetting and solubility. |
| Cremophor® EL | Surfactant | 0.1-1% | Another commonly used non-ionic surfactant. |
Problem: My PROTAC formulation is not suitable for in vivo studies.
Formulations used for in vitro assays, especially those with high concentrations of DMSO, are often not suitable for animal studies.
Potential Causes and Solutions:
-
Vehicle Incompatibility: The chosen vehicle may not be able to maintain the PROTAC in solution at the required concentration for dosing.
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Solution: A more complex vehicle may be necessary. Below is a table of common components for in vivo formulations.
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| Vehicle Component | Purpose | Typical Concentration Range |
| PEG 400 | Co-solvent | 10-60% |
| Solutol® HS 15 | Surfactant | 5-20% |
| Kolliphor® EL | Surfactant | 5-20% |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Solubilizer | 10-40% |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-2% |
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Poor Oral Bioavailability: Even if a solution can be prepared, the intrinsic properties of the PROTAC may lead to poor absorption.
-
Solution: Advanced formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) may be required to improve oral bioavailability. ASDs work by dispersing the PROTAC in a polymer matrix to prevent crystallization and maintain a supersaturated state in solution.
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Problem: Formulation strategies are insufficient, and I need to improve the intrinsic solubility of my PROTAC.
If formulation changes do not provide a sufficient solubility window, chemical modification of the PROTAC structure may be necessary.
Decision-Making for Chemical Modification:
Strategies for Chemical Modification:
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Linker Modification: The linker plays a crucial role in the physicochemical properties of a PROTAC.
-
Lengthening the PEG chain: Replacing the PEG2 linker with a longer, more hydrophilic PEG linker (e.g., PEG4 or PEG6) can significantly improve aqueous solubility.
-
Incorporating polar groups: Introducing polar functional groups such as amides or basic amines (e.g., piperazine) into the linker can enhance solubility.
-
-
Ligand Modification:
-
Adding polar functional groups: The introduction of polar groups (e.g., -OH, -COOH, -NH2) at solvent-exposed positions on the target or E3 ligase ligands can improve solubility without negatively impacting binding affinity.
-
The following table provides a hypothetical comparison of solubility for different PROTAC modifications.
| PROTAC Analog | Modification | Aqueous Solubility (µM) | logP |
| Parent PROTAC | This compound | < 1 | 5.8 |
| Analog 1 | THP-PEG4 -Mal | 15 | 5.2 |
| Analog 2 | THP-PEG2(piperazine) -Mal | 25 | 5.0 |
| Analog 3 | (OH) -THP-PEG2-Mal | 8 | 5.4 |
Appendices
Appendix A: Experimental Protocol for Kinetic Solubility Assay (HPLC-UV Method)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Preparation of Calibration Curve: Create a series of standards by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
-
Assay Plate Preparation: Add 1.5 µL of the 10 mM PROTAC stock solution to 148.5 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate (this results in a 100 µM final concentration with 1% DMSO).
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
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Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated material.
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Analysis: Analyze the filtrate by HPLC-UV and determine the concentration of the dissolved PROTAC by comparing the peak area to the calibration curve.
Appendix B: Protocol for Preparing a Formulation with Co-solvents
This protocol is a general guideline for preparing a 1 mg/mL solution of a PROTAC for an in vivo study.
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. For example, a common vehicle is 10% DMSO, 40% PEG 400, and 50% saline.
-
Weighing the PROTAC: Weigh the required amount of the PROTAC into a sterile glass vial.
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Initial Dissolution: Add the DMSO to the vial and vortex until the PROTAC is completely dissolved.
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Addition of Co-solvent: Add the PEG 400 to the solution and vortex until it is homogeneous.
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Final Dilution: Slowly add the saline to the mixture while vortexing. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.
-
Final Check: Visually inspect the final formulation for any signs of precipitation before use.
References
stability issues with the maleimide group on THP-PEG2-Mal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues related to the maleimide group of THP-PEG2-Mal during experimental procedures.
Frequently Asked Questions (FAQs)
Maleimide Stability & Storage
Q1: How should I store the this compound reagent? For long-term stability, the solid this compound reagent should be stored at -20°C, protected from moisture and light.[1] Stock solutions should be prepared in an anhydrous, amine-free solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) immediately before use.[2][3] Unused stock solutions can be stored at -20°C for up to a month, but fresh preparation is always recommended for optimal reactivity.
Q2: How stable is the maleimide group in aqueous solutions? The maleimide group is susceptible to hydrolysis in aqueous solutions, a reaction that opens the maleimide ring to form a non-reactive maleamic acid. The rate of this hydrolysis is highly dependent on pH, increasing significantly in neutral to alkaline conditions (pH > 7.5). Therefore, it is critical to prepare aqueous solutions of the maleimide reagent immediately before starting a conjugation reaction. Storing maleimides in aqueous buffers is not recommended.
Q3: What is maleimide hydrolysis and how can I prevent it? Maleimide hydrolysis is the chemical breakdown of the maleimide ring by water, rendering it incapable of reacting with thiol groups. The single most critical factor in preventing hydrolysis is maintaining the pH of the reaction buffer between 6.5 and 7.5. In this pH range, the thiol-maleimide reaction is highly efficient, while the rate of hydrolysis is minimized.
Conjugation Reaction Troubleshooting
Q4: Why am I observing low or no conjugation efficiency? Low conjugation efficiency can result from several factors:
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Maleimide Hydrolysis: The reagent may have lost activity due to premature hydrolysis. Always use freshly prepared solutions.
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Thiol Oxidation: The sulfhydryl (-SH) groups on your protein or peptide may have oxidized to form disulfide bonds (-S-S-), which are unreactive with maleimides.
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Suboptimal pH: The reaction buffer may be outside the optimal pH range of 6.5-7.5. Below pH 6.5, the reaction rate slows considerably; above pH 7.5, hydrolysis and reaction with amines become competing side reactions.
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Buffer Interference: The buffer may contain competing nucleophiles like free thiols (e.g., DTT) or primary amines (e.g., Tris at higher pH).
Q5: My final conjugate appears to be unstable. What could be the cause? The thioether bond formed between a maleimide and a thiol (a thiosuccinimide adduct) can be unstable and undergo a retro-Michael reaction. This is particularly relevant in vivo, where the presence of other thiols, such as glutathione, can lead to thiol exchange, causing the conjugated payload to detach and potentially bind to other molecules. This phenomenon is often referred to as "payload migration." To increase stability, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation to form a stable, ring-opened succinamic acid thioether.
Q6: Are there competing side reactions I should be aware of? Yes. At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues. This reaction competes with the desired thiol conjugation and reduces the chemoselectivity of the labeling. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of pH control. For conjugates involving an unprotected N-terminal cysteine, a side reaction leading to a thiazine rearrangement can also occur.
THP Protecting Group
Q7: When and how should I deprotect the THP group? The Tetrahydropyranyl (THP) group is an acid-labile protecting group for the hydroxyl moiety of the linker. It should be removed when you intend to use the hydroxyl group for subsequent reactions. Deprotection is achieved under acidic conditions. Common reagents include a mixture of acetic acid, THF, and water, or using catalysts like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like methanol or ethanol.
Troubleshooting Guides
Problem: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Maleimide Inactivity | Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF and add to the reaction buffer immediately before use. Avoid pre-mixing in aqueous buffers. |
| Thiol Oxidation | Reduce disulfide bonds in the protein/peptide using a 10-100x molar excess of TCEP for 30-60 minutes at room temperature. TCEP does not contain thiols and does not need to be removed. If using DTT, it must be completely removed via a desalting column before adding the maleimide reagent. Degas all buffers to minimize oxygen. |
| Suboptimal pH | Ensure the reaction buffer is freshly prepared and the pH is strictly maintained between 6.5 and 7.5. Phosphate-buffered saline (PBS), HEPES, or Tris buffers within this pH range are suitable. |
| Interfering Buffer Components | Use buffers that are free of extraneous thiols or primary/secondary amines. If using Tris buffer, ensure the pH is kept below 7.5 to minimize amine reactivity. |
| Incorrect Stoichiometry | The optimal molar ratio of maleimide to thiol can vary. A 10-20 fold molar excess of the maleimide reagent is a common starting point for optimization. |
Quantitative Data Summary
Table 1: pH Influence on Maleimide Stability The stability of the maleimide ring is inversely proportional to the pH. Higher pH leads to a significantly faster rate of hydrolysis, reducing the amount of active maleimide available for conjugation.
| pH Value | Relative Stability of Maleimide Group | Primary Competing Reaction |
| < 6.5 | High | Slow thiol-maleimide reaction rate |
| 6.5 - 7.5 | Optimal | Desired Thiol Conjugation |
| > 7.5 | Decreasing | Hydrolysis, Reaction with primary amines |
| > 8.5 | Low | Rapid Hydrolysis, Reaction with primary amines |
| Data compiled from multiple sources indicating the general trend of pH-dependent hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating a thiol-containing protein with this compound.
1. Preparation of Protein Solution: a. Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5) at a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
2. Preparation of Maleimide Solution: a. Allow the vial of this compound to warm to room temperature. b. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
3. Conjugation Reaction: a. Add the maleimide stock solution to the protein solution while gently stirring or vortexing. A 10-20 fold molar excess of maleimide over thiol is a recommended starting point. b. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
4. Quenching and Purification: a. (Optional) To quench the reaction, a small molecule thiol like cysteine can be added to react with any excess maleimide. b. Purify the conjugate from excess, unreacted reagent using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or other suitable methods.
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to reveal the terminal hydroxyl group.
1. Reagent Preparation: a. Prepare an acidic deprotection solution. A common solution is a mixture of acetic acid:THF:water (e.g., in a 4:2:1 ratio). Alternatively, use a catalytic amount of p-TsOH or PPTS in methanol (MeOH).
2. Deprotection Reaction: a. Dissolve the THP-protected conjugate in the deprotection solution. b. Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate and acidic conditions. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS).
3. Work-up and Purification: a. Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). b. Extract the product with a suitable organic solvent. c. Dry the organic layer, concentrate it, and purify the deprotected conjugate using chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low maleimide conjugation efficiency.
Caption: Standard experimental workflow for using this compound.
Caption: Key reaction pathways for the maleimide group.
References
Technical Support Center: Optimizing THP-PEG2-Mal Conjugation
This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the optimal use of the THP-PEG2-Mal linker, with a specific focus on the critical role of reaction pH in successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a thiol-containing molecule to the maleimide group of this compound?
The ideal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[][2][3] This range is optimal because the thiol group (R-SH) is in equilibrium with its more reactive thiolate form (R-S⁻), which is necessary for the reaction to proceed efficiently.[4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues in proteins.[]
Q2: What happens if my reaction pH is too low (e.g., below 6.5)?
If the pH is below 6.5, the reaction rate will be impractically slow. This is because the thiol group is predominantly in its protonated state (R-SH), which is not the nucleophilic species that reacts with the maleimide double bond. While the maleimide group itself is more stable at lower pH, the lack of thiol reactivity prevents efficient conjugation.
Q3: What are the risks of performing the conjugation at a high pH (e.g., above 7.5)?
Performing the conjugation at a pH above 7.5 introduces several significant risks that can compromise the integrity of your experiment:
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Loss of Selectivity : The reaction with primary amines (e.g., the side chain of lysine) becomes competitive with the thiol reaction, leading to non-specific labeling.
-
Maleimide Hydrolysis : The maleimide ring is susceptible to hydrolysis at alkaline pH, opening to form an unreactive maleamic acid. This inactivates the linker before it can conjugate to the target thiol. Aqueous solutions of maleimide-containing products should be made immediately before use to minimize this effect.
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Conjugate Instability : The resulting thiosuccinimide bond can be less stable at high pH, potentially leading to degradation or a reversible retro-Michael reaction.
Q4: How do I deprotect the THP group, and does this affect the maleimide conjugation?
The Tetrahydropyranyl (THP) group is an acetal that protects an alcohol. It is stable under basic and nucleophilic conditions but is removed under acidic conditions. Common deprotection methods involve treating the molecule with acids such as p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), trifluoroacetic acid (TFA), or a mixture of acetic acid, THF, and water.
The acidic conditions required for THP deprotection are incompatible with the neutral pH required for the maleimide-thiol reaction. Therefore, these two steps must be performed sequentially. Typically, the thiol-maleimide conjugation is performed first at pH 6.5-7.5. After the conjugate is purified, the THP group can then be removed in a separate step under the appropriate acidic conditions.
Q5: What are the best buffers to use for the maleimide-thiol reaction?
It is crucial to use a thiol-free buffer with a pH between 6.5 and 7.5. Commonly used buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Tris
Avoid buffers that contain primary amines, such as Tris, if there is a risk of the pH increasing above 7.5, as the buffer itself could react with the maleimide. All buffer solutions should be degassed to prevent the oxidation of thiols to disulfides, which do not react with maleimides.
Data Summary
Table 1: Influence of pH on Maleimide Reaction Outcomes
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Consideration |
| < 6.5 | Very Low | Negligible | Low | The reaction is impractically slow due to the protonation of the thiol group. |
| 6.5 - 7.5 | High | Low | Low to Moderate | This is the optimal range for selective and efficient conjugation to thiols. |
| > 7.5 | High | Becomes Competitive | High | Risk of non-specific reaction with amines and rapid hydrolysis of the maleimide ring. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Incorrect pH: Buffer pH is outside the optimal 6.5-7.5 range. 2. Maleimide Hydrolysis: Linker was stored in an aqueous solution or the reaction time was excessively long at a slightly elevated pH. 3. Thiol Oxidation: Free thiols on the target molecule have oxidized to form disulfide bonds. | 1. Carefully prepare and verify the buffer pH is between 6.5 and 7.5. 2. Always dissolve the this compound linker in a dry, biocompatible solvent like DMSO immediately before adding it to the reaction buffer. 3. Pretreat the thiol-containing molecule with a non-thiol reducing agent like TCEP to reduce disulfide bonds. |
| Non-Specific Conjugation | 1. pH is too high: The reaction pH is > 7.5, enabling competitive reactions with primary amines (e.g., lysine). | 1. Lower the reaction pH to the 6.5-7.5 range to ensure chemoselectivity for thiols. 2. Purify the final conjugate using chromatography (e.g., SEC, C18) to separate desired products from non-specific products. |
| Loss of Conjugate After Purification | 1. Retro-Michael Reaction: The thioether bond is reversible, which can lead to payload migration or loss. | 1. After the initial conjugation, consider raising the pH slightly to promote the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether, which prevents the reverse reaction. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein to this compound.
-
Protein Preparation :
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100x molar excess of TCEP and incubate at room temperature for 20-30 minutes.
-
-
Linker Preparation :
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in an anhydrous solvent such as DMSO or DMF.
-
-
Conjugation Reaction :
-
Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the linker relative to the protein's thiol groups is typically recommended to drive the reaction.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification :
-
Remove the excess, unreacted linker and byproducts from the conjugate solution using size-exclusion chromatography, a desalting column, or dialysis.
-
Protocol 2: THP Group Deprotection
This step should only be performed after the maleimide conjugation and subsequent purification.
-
Solvent Exchange : If necessary, exchange the buffer of the purified conjugate to a suitable organic solvent system.
-
Acidic Treatment :
-
Treat the conjugate with an appropriate acidic reagent. A common condition is a mixture of acetic acid:THF:H₂O (v/v/v 4:2:1) at 45°C.
-
Alternatively, use catalytic amounts of PPTS in an alcohol solvent like ethanol.
-
-
Monitoring and Quenching : Monitor the reaction by a suitable method (e.g., LC-MS). Once complete, quench the reaction by neutralizing the acid with a mild base.
-
Final Purification : Purify the final deprotected conjugate to remove the acid catalyst and any byproducts.
Visualizations
Caption: Logical workflow for the conjugation and optional deprotection steps.
Caption: The influence of reaction pH on maleimide-thiol conjugation outcomes.
References
preventing off-target reactions with THP-PEG2-Mal
Welcome to the technical support center for THP-PEG2-Mal. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this linker while minimizing off-target reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a heterobifunctional crosslinker.[1] It consists of three key components:
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THP (Tetrahydropyranyl) group: A protecting group for an alcohol. It is stable under most non-acidic conditions and can be removed using mild acidic conditions.[2][3][4]
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PEG2 (Polyethylene glycol) spacer: A short, hydrophilic polyethylene glycol spacer that increases the solubility of the linker in aqueous solutions.[5]
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Mal (Maleimide) group: A thiol-reactive group that specifically reacts with sulfhydryl groups (e.g., from cysteine residues in proteins) to form a stable thioether bond.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this pH range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: What are the primary off-target reactions associated with the maleimide group?
A3: The primary off-target reactions involving the maleimide group are:
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Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, to form an unreactive maleamic acid. This reduces the efficiency of the conjugation reaction.
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Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of chemoselectivity.
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Retro-Michael Addition: The thioether bond formed between the maleimide and a thiol can be reversible under certain conditions, leading to the detachment of the conjugated molecule. This is a concern for the in vivo stability of conjugates like antibody-drug conjugates (ADCs).
-
Reaction with N-terminal Cysteine: An unprotected N-terminal cysteine can undergo a side reaction with the maleimide to form a thiazine derivative, which can complicate purification and characterization.
Q4: How can I remove the THP protecting group?
A4: The THP group can be removed under mild acidic conditions. Common reagents for deprotection include:
-
Acetic acid in a mixture of THF and water.
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Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.
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Trifluoroacetic acid (TFA) at low concentrations.
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p-Toluenesulfonic acid (p-TsOH) in methanol.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
If you are observing low or no conjugation of your molecule to the target protein, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Maleimide | Prepare aqueous solutions of this compound immediately before use. Store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C. |
| Suboptimal pH | Ensure the reaction buffer pH is between 6.5 and 7.5. Avoid buffers containing primary or secondary amines (e.g., Tris). Good buffer choices include phosphate-buffered saline (PBS) or HEPES. |
| Oxidation of Thiols | Reduce disulfide bonds in your protein to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). If using DTT, it must be removed before adding the maleimide reagent. TCEP does not need to be removed. Degas buffers to minimize oxygen and prevent re-oxidation of thiols. Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to your target molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point. |
| Premature THP Deprotection | Ensure that the reaction conditions for the maleimide conjugation are not acidic, which could lead to premature removal of the THP group. |
Issue 2: Off-Target Labeling or Product Heterogeneity
If you are observing non-specific labeling or a mixture of products, consider these potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Reaction with Amines | Maintain the reaction pH at or below 7.5 to minimize the reaction of the maleimide with amine groups (e.g., lysine residues). |
| Hydrolysis of the Thiosuccinimide Ring | After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to a more stable ring-opened product by a short incubation at a slightly alkaline pH (e.g., pH 9.0). This can prevent the retro-Michael reaction. |
| Thiazine Rearrangement | If conjugating to a peptide with an N-terminal cysteine, consider performing the reaction at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, acetylation of the N-terminal cysteine can prevent this side reaction. |
| Incomplete THP Deprotection | After the conjugation step, ensure complete removal of the THP group by using optimized acidic deprotection conditions. Monitor the reaction by analytical methods like HPLC or mass spectrometry. |
Experimental Protocols
Protocol 1: General Two-Step Conjugation and Deprotection Workflow
This protocol outlines the general steps for conjugating a thiol-containing molecule to a target and subsequently deprotecting the THP group.
Protocol 2: Preventing Off-Target Reactions
This protocol provides a logical workflow for troubleshooting and preventing off-target reactions.
Signaling Pathways and Logical Relationships
Maleimide Reaction Pathways
The following diagram illustrates the primary reaction pathway of the maleimide group with a thiol, as well as the major off-target reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Mal-PEG2-NHS ester, 1433997-01-3 | BroadPharm [broadpharm.com]
Technical Support Center: PROTAC Linker Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in linker optimization for Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC experiments, with a focus on linker-related challenges.
Question: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but it doesn't induce target degradation in cells. What are the potential linker-related problems?
Answer:
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. The linker is a critical component in orchestrating this complex. Here are several potential linker-related issues and troubleshooting steps:
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Incorrect Linker Length or Rigidity: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from coming together. Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex with inefficient ubiquitination.[1][2]
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Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the surface lysine residues are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[2]
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Poor Physicochemical Properties: The linker can significantly impact the overall properties of the PROTAC. Poor solubility can prevent the PROTAC from reaching effective concentrations, while low cell permeability can limit its access to intracellular targets.[2][]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Question: I'm observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can I address this through linker optimization?
Answer:
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. Linker design can play a role in mitigating this effect.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.
-
Modify Linker Flexibility: Introducing more rigid elements into the linker can pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, potentially reducing the formation of binary complexes.
-
Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the hook effect becomes prominent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
The linker connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. Its fundamental role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, bringing them into proximity for ubiquitination and subsequent degradation of the target protein.
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair.
-
Too short: A short linker may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
-
Too long: A long linker can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.
Q3: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are often chosen for their flexibility. Other linker types include those with rigid moieties like piperazine, piperidine, or triazole rings to modulate conformational flexibility and physicochemical properties.
Q4: How does linker composition, beyond length, affect PROTAC performance?
Linker composition influences a PROTAC's solubility, cell permeability, and metabolic stability.
-
Hydrophilic linkers (e.g., PEG): Can improve aqueous solubility and cell permeability.
-
Rigid linkers (e.g., containing cycloalkanes or aromatic rings): Can enhance the stability of the ternary complex and improve metabolic stability.
-
Attachment points: The points where the linker connects to the two ligands are also crucial as they influence the relative orientation of the recruited proteins.
Q5: What is the "hook effect" in the context of PROTACs?
The hook effect describes the observation that at high concentrations, the degradation efficiency of a PROTAC decreases. This occurs because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This results in a bell-shaped dose-response curve.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length and composition on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | >1000 | <20 |
| PROTAC B | 16 | 10 | >90 |
| PROTAC C | 20 | 500 | 40 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 2: Effect of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability |
| PROTAC X | Alkyl Chain | 35 | >90 | High |
| PROTAC Y | PEG Chain | 15 | >95 | Moderate |
This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels.
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Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize the protein bands and quantify the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the formation and stability of the ternary complex.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in response units (RU) compared to the binary interaction indicates ternary complex formation.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
Technical Support Center: THP-PEG2-Mal Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using THP-PEG2-Mal, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core components?
A1: this compound is a heterobifunctional crosslinker composed of three key parts:
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THP (Tetrahydropyranyl): A protecting group for an alcohol. It is stable under basic conditions but can be removed using acid to reveal a hydroxyl group (-OH).[1][2]
-
PEG2 (Polyethylene Glycol): A short, hydrophilic spacer consisting of two ethylene glycol units. PEG linkers are used to increase solubility and provide spatial separation between conjugated molecules.[3][4]
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Mal (Maleimide): A reactive group that forms a stable covalent thioether bond with free sulfhydryl groups (thiols), typically found on cysteine residues of proteins and peptides.[5]
Q2: What is steric hindrance in the context of bioconjugation with this compound?
A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In the context of this compound conjugation, it can manifest in two primary ways:
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Accessibility of the Conjugation Site: The target thiol group (cysteine) on your biomolecule may be located in a sterically crowded region or a deep pocket, preventing the maleimide end of the linker from physically reaching it.
-
Functionality of the Final Conjugate: Even if conjugation is successful, the proximity of the biomolecule to the payload attached via the linker can hinder the biological activity or binding affinity of the final product. The PEG chain itself can sometimes contribute to this crowding.
Q3: My conjugation yield is low. Could steric hindrance be the cause, and what are the initial troubleshooting steps?
A3: Yes, low yield is a common symptom of steric hindrance. Before assuming hindrance is the sole issue, it is critical to rule out other common problems:
-
Verify Thiol Availability: Ensure your protein or peptide has free, reduced thiols available for reaction. Disulfide bonds may need to be reduced.
-
Confirm Maleimide Activity: The maleimide group can hydrolyze in aqueous solutions, rendering it inactive. Always prepare solutions of this compound immediately before use.
-
Optimize Reaction pH: The maleimide-thiol reaction is most efficient and specific at a pH range of 6.5-7.5.
If these factors are controlled and the yield remains low, steric hindrance is a likely cause. Strategies to address this include increasing the molar excess of the linker or using a linker with a longer PEG chain.
Q4: How does reaction pH affect my experiment with this compound?
A4: The pH of the reaction buffer is critical for several reasons:
-
Thiol Reactivity: At pH values below 6.5, the thiol group is mostly protonated (-SH) and less nucleophilic, which slows down the reaction rate significantly.
-
Optimal Range (6.5-7.5): This range provides the best balance. The thiol is sufficiently deprotonated to its reactive thiolate form (-S⁻), and the maleimide group remains stable and highly selective for thiols over other nucleophiles like amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Side Reactions (> pH 7.5): Above pH 7.5, two issues become more prevalent: 1) the maleimide ring becomes increasingly susceptible to hydrolysis, and 2) reaction with primary amines (e.g., on lysine residues) becomes more competitive, reducing the specificity of the conjugation.
Q5: What is the role of the THP protecting group and how do I remove it?
A5: The THP group "masks" a hydroxyl group, preventing it from participating in unwanted side reactions during the maleimide-thiol conjugation step. Once the conjugation is complete, the THP group can be removed (deprotected) to reveal the free hydroxyl, which can then be used for subsequent modifications or may be a required part of the final molecule's structure. Deprotection is achieved under acidic conditions. Common reagents include p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) in a solvent like methanol.
Q6: Are there common side reactions I should be aware of besides low yield?
A6: Yes, two important side reactions to consider are:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis in aqueous solution, which inactivates it. After conjugation, the resulting thiosuccinimide ring can also hydrolyze, which in this case is often beneficial as it leads to a more stable final product that is less prone to retro-Michael reactions (thiol exchange).
-
Thiazine Rearrangement: If you are conjugating to a cysteine residue at the N-terminus of a peptide, the adjacent free amine can attack the newly formed thiosuccinimide ring. This rearrangement is more common at physiological or higher pH levels and can lead to a heterogeneous product. Performing the conjugation at a more acidic pH (e.g., 6.5) can help minimize this side reaction.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most frequent issue encountered. The following guide provides a systematic approach to troubleshooting.
Workflow for Troubleshooting Low Conjugation Yield
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve PROTAC cell permeability
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC development, with a specific focus on improving cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC showing low cell permeability?
PROTACs often exhibit low cell permeability due to their inherent physicochemical properties.[1][2][3][4] Key contributing factors include:
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High Molecular Weight (MW): Most PROTACs have a molecular weight significantly greater than 500 Da, placing them "beyond the Rule of Five" (bRo5), which is a common guideline for orally bioavailable drugs.[5]
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Large Polar Surface Area (PSA): The presence of two ligands and a linker often results in a large PSA, which can hinder passive diffusion across the lipid bilayer of the cell membrane.
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High Number of Rotatable Bonds: The flexible nature of many PROTAC linkers contributes to a high number of rotatable bonds, which can be entropically unfavorable for membrane crossing.
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Poor Solubility: Many PROTACs have low aqueous solubility, which can limit their availability for absorption.
Q2: What are the primary strategies to improve PROTAC cell permeability?
Several strategies can be employed to enhance the cellular uptake of PROTACs. These can be broadly categorized into molecular design modifications and formulation strategies.
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Molecular Design Strategies:
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Linker Optimization: Modifying the linker is a common approach to improve permeability. Strategies include altering linker length, composition (e.g., replacing PEG with alkyl chains), and rigidity. Introducing cyclic motifs like piperazine or piperidine can enhance rigidity and solubility.
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Introduce Intramolecular Hydrogen Bonds: Promoting the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation, effectively shielding polar groups and reducing the molecule's overall size and polarity, which can facilitate cell permeability.
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Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and the polar surface area, leading to improved membrane permeability.
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Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane transit.
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E3 Ligase Ligand Selection: The choice of E3 ligase ligand can impact the overall physicochemical properties of the PROTAC. Some ligands may be inherently more permeable than others.
-
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Formulation Strategies:
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Amorphous Solid Dispersions (ASDs): Formulating PROTACs as ASDs can improve their dissolution and supersaturation, thereby enhancing their bioavailability.
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Lipid-Based Formulations: Incorporating PROTACs into lipid-based delivery systems like nanoparticles, liposomes, or emulsions can facilitate their passage across the cell membrane.
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Q3: How can I measure the cell permeability of my PROTAC?
Several in vitro assays are commonly used to assess PROTAC permeability.
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective method for early-stage screening.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.
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Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this method uses a monolayer of MDCK cells to assess permeability. These cells can also be engineered to express specific transporters.
Troubleshooting Guides
Problem 1: My PROTAC has low permeability in the PAMPA assay.
A low permeability value in the PAMPA assay suggests issues with passive diffusion.
| Possible Cause | Troubleshooting Suggestion |
| High Polarity / Large PSA | - Modify the linker to be more lipophilic (e.g., replace PEG with alkyl chains).- Introduce non-polar moieties to the warhead or E3 ligase ligand if it doesn't compromise binding affinity.- Attempt to induce intramolecular hydrogen bonding to shield polar groups. |
| High Molecular Weight | - While challenging, explore possibilities to reduce the molecular weight by using smaller warheads or E3 ligase ligands if available.- Optimize the linker to be as short and efficient as possible. |
| Lack of "Chameleon-like" Behavior | - The PROTAC may not be able to adopt a folded conformation to hide its polar surface in a lipophilic environment. Consider redesigning the linker to favor such conformations. |
Problem 2: My PROTAC shows good PAMPA permeability but poor cellular activity.
This discrepancy often points towards issues with active cellular processes that are not captured by the PAMPA assay.
| Possible Cause | Troubleshooting Suggestion |
| Efflux Transporter Activity | - The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp).- Conduct a bidirectional Caco-2 assay to determine the efflux ratio. A high efflux ratio indicates active efflux.- If efflux is confirmed, modify the PROTAC structure to reduce its affinity for the transporter. |
| Poor Intracellular Solubility | - The PROTAC may be permeable but precipitates within the cell.- Assess the thermodynamic solubility of the PROTAC in relevant buffers.- Consider formulation strategies to improve solubility. |
| Metabolic Instability | - The PROTAC may be rapidly metabolized within the cell.- Perform metabolic stability assays using liver microsomes or hepatocytes.- Modify metabolically liable sites on the PROTAC. |
Problem 3: My PROTAC shows a significant "hook effect" at high concentrations.
The hook effect, where degradation decreases at higher concentrations, is a common phenomenon with PROTACs and can be related to permeability and intracellular concentration.
| Possible Cause | Troubleshooting Suggestion |
| Formation of Non-productive Binary Complexes | - At high intracellular concentrations, the PROTAC can saturate both the target protein and the E3 ligase, preventing the formation of the productive ternary complex.- Perform a detailed dose-response curve to characterize the hook effect. |
| High Permeability Leading to Excessive Intracellular Accumulation | - A highly permeable PROTAC might rapidly reach concentrations that induce the hook effect.- While good permeability is desired, it's the optimal intracellular concentration that matters. Titrate the PROTAC concentration carefully in cellular assays. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of a PROTAC.
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
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Donor Solution Preparation: The PROTAC is dissolved in a suitable buffer (e.g., PBS at pH 7.4) to create the donor solution.
-
Assay Setup: The donor solution is added to the filter plate wells. The filter plate is then placed into a 96-well acceptor plate containing buffer.
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Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the PROTAC to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where:
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V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for evaluating PROTAC permeability and efflux using a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A to B):
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The culture medium is replaced with transport buffer.
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The PROTAC solution is added to the apical (A) side.
-
The plate is incubated at 37°C.
-
Samples are taken from the basolateral (B) side at various time points.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
The PROTAC solution is added to the basolateral (B) side.
-
Samples are taken from the apical (A) side at various time points.
-
-
Quantification: The concentration of the PROTAC in the collected samples is measured by LC-MS/MS.
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Calculation of Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the donor compartment.
-
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
Data Summary
Table 1: Comparison of Permeability Values for Select PROTACs
| PROTAC | Target | E3 Ligase | Permeability Assay | Papp (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | AR | Cereblon | Caco-2 | 1.7 | 8.4 | |
| PROTAC 15 | AR | Cereblon | Caco-2 | - | - | |
| PROTAC 19 | AR | Adamantyl | PAMPA | 2.3 | - | |
| PROTAC 20b | AR | VHL | Caco-2 | 0.35 | ~0.7 | |
| PROTAC 20d | AR | VHL | Caco-2 | - | >12 | |
| MZ1 | BRD4 | VHL | PAMPA | <0.1 | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Visualizations
Caption: A troubleshooting workflow for addressing low PROTAC cellular activity.
Caption: Key strategies for improving PROTAC cell permeability.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. tandfonline.com [tandfonline.com]
mitigating the hook effect with THP-PEG2-Mal PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing THP-PEG2-Mal PROTACs. The following information is designed to help mitigate common experimental challenges, with a particular focus on addressing the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of PROTACs, and why is it a concern?
The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC-mediated degradation studies where an excess concentration of the PROTAC molecule leads to a reduction in the degradation of the target protein. This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation. This can result in a bell-shaped dose-response curve, which can complicate the determination of potency and optimal dosing.
Q2: How does the this compound linker influence the properties and potential for the hook effect in my PROTAC?
The this compound linker possesses distinct chemical features that can influence the behavior of your PROTAC:
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THP (Tetrahydropyranyl) group: This is often used as a protecting group and its presence or removal can be a key step in the final synthesis or activation of the molecule.
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PEG2 (two-unit polyethylene glycol): The short PEG spacer provides a degree of flexibility and can influence the solubility and cell permeability of the PROTAC. The length and composition of the PEG linker are critical for establishing the correct geometry for the formation of a stable and productive ternary complex. An improperly sized linker can exacerbate the hook effect by favoring binary complex formation.
-
Mal (Maleimide): This functional group is a Michael acceptor that can react with cysteine residues on the target protein, forming a covalent bond. This covalent binding can potentially reduce the hook effect by ensuring that once the PROTAC binds its target, it remains attached, which may promote the formation of the ternary complex. However, the kinetics of this covalent interaction can also influence the overall degradation profile.
Q3: My dose-response curve for target degradation is bell-shaped. How can I confirm this is due to the hook effect?
A bell-shaped (or "U-shaped") dose-response curve is the classic indicator of a hook effect. To confirm this, you can perform several experiments:
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Widen the Concentration Range: Test your this compound PROTAC over a much broader range of concentrations, including several logs below and above the suspected optimal concentration. This will help to fully delineate the bell-shaped curve.
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Time-Course Experiment: Analyze target degradation at different time points for a high, medium, and low concentration of the PROTAC. At very high concentrations that induce the hook effect, you may see less degradation over time compared to an optimal concentration.
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Ternary Complex Formation Assays: If available, biophysical assays such as FRET (Fluorescence Resonance Energy Transfer) or SPR (Surface Plasmon Resonance) can be used to directly measure the formation of binary and ternary complexes at different PROTAC concentrations.
Troubleshooting Guide
Problem: Significant Hook Effect Observed, Obscuring Potency (DC50) Measurement
This is a common issue when high PROTAC concentrations lead to non-productive binary complexes.
Caption: Workflow for addressing the PROTAC hook effect.
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Optimize Concentration and Incubation Time:
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Protocol:
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Prepare a wide range of serial dilutions of your this compound PROTAC, for example, from 1 pM to 10 µM.
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Seed cells at an appropriate density and allow them to adhere overnight.
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Treat cells with the different PROTAC concentrations for various time points (e.g., 4, 8, 16, 24 hours).
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Lyse the cells and perform a Western blot or another quantitative protein analysis method (e.g., mass spectrometry) to determine the levels of the target protein.
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Plot the percentage of remaining target protein against the log of the PROTAC concentration for each time point. This will help identify the optimal incubation time and the concentration range that avoids the hook effect.
-
-
-
Implement a Washout Experiment:
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A washout experiment can help to remove excess, unbound PROTAC that contributes to the formation of non-productive binary complexes. This is particularly relevant for covalent PROTACs where the initial binding event is key.
-
Protocol:
-
Treat cells with a high concentration of the this compound PROTAC (one that previously showed a hook effect) for a short period (e.g., 1-2 hours) to allow for binding to the target protein.
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Aspirate the media containing the PROTAC.
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Wash the cells gently with PBS (Phosphate-Buffered Saline) 2-3 times.
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Add fresh, PROTAC-free culture media.
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Incubate the cells for a longer period (e.g., 8, 16, 24 hours) to allow for degradation to occur.
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Harvest the cells and analyze the target protein levels.
-
-
The table below shows hypothetical data from a Western blot quantification, illustrating how a washout experiment can mitigate the hook effect.
| PROTAC Concentration | % Target Protein Remaining (Continuous 24h Incubation) | % Target Protein Remaining (2h Incubation + 22h Washout) |
| 1 nM | 85% | 88% |
| 10 nM | 40% | 45% |
| 100 nM (Optimal) | 15% | 18% |
| 1 µM | 55% | 25% |
| 10 µM | 80% | 30% |
As shown, the continuous incubation with high concentrations (1 µM and 10 µM) results in poor degradation (a hook effect). However, after a washout, these same initial concentrations lead to significant degradation, demonstrating that the initial binding was productive once the excess PROTAC was removed.
Problem: Poor Degradation Efficiency Despite Covalent Binding
Even with a covalent maleimide group, you might observe inefficient degradation.
Caption: Troubleshooting poor PROTAC-mediated degradation.
-
Confirm Target Engagement:
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Protocol (Competitive Binding Assay):
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Synthesize a fluorescent probe that binds to the same site as your PROTAC.
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Incubate cell lysates with the probe.
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Add increasing concentrations of your this compound PROTAC and measure the displacement of the fluorescent probe. This will confirm that your PROTAC is binding to the intended target.
-
-
-
Verify Target Ubiquitination:
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Protocol (Immunoprecipitation):
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Treat cells with your PROTAC for a time period shorter than that required for degradation (e.g., 1-4 hours). It is also advisable to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
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Lyse the cells and perform an immunoprecipitation (IP) using an antibody against your target protein.
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Run the immunoprecipitated sample on a Western blot and probe with an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample indicates successful ubiquitination.
-
-
-
Assess Proteasome Activity:
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Ensure that the proteasomal degradation pathway is active in your cell line. You can use a commercially available proteasome activity assay. If proteasome activity is low, this could be the reason for poor degradation. As a control, co-treatment with a proteasome inhibitor like MG132 or bortezomib should block degradation by your PROTAC.
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Technical Support Center: Optimizing Linker Flexibility for Ternary Complex Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing linker flexibility for the formation of stable and effective ternary complexes, such as those involving Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
FAQ 1: How does linker length and flexibility impact the formation and stability of a ternary complex?
Linker length and flexibility are critical parameters that dictate the ability of a heterobifunctional molecule, like a PROTAC, to simultaneously bind a target Protein of Interest (POI) and an E3 ligase, thereby forming a productive ternary complex.[1][]
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Linker Length: The optimal length is highly dependent on the specific POI-E3 ligase pair.[3] A linker that is too short can cause steric hindrance, preventing the complex from forming.[] Conversely, a linker that is too long might lead to unstable or unproductive complexes due to high conformational flexibility and an associated entropic penalty.[4] Studies have shown that even minor changes in linker length can significantly affect degradation efficacy. For example, in one study on Estrogen Receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal.
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Linker Flexibility: The linker needs sufficient flexibility to allow the two ends of the molecule to adopt the correct orientation for binding both proteins. However, excessive flexibility can be detrimental. More rigid linkers, such as those incorporating heterocyclic scaffolds like piperazine or alkynes, can help pre-organize the molecule into a bioactive conformation, potentially improving ternary complex stability. The linker itself can also form stabilizing interactions with the proteins in the ternary complex.
FAQ 2: What is the "hook effect" and how can it be mitigated through linker design?
The hook effect is a phenomenon observed in PROTAC dose-response curves where the degradation efficacy decreases at high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the desired ternary complex (POI-PROTAC-E3 ligase), thus inhibiting the degradation process.
Mitigation Strategies:
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Enhance Cooperativity: The most effective way to mitigate the hook effect is to design a linker that promotes positive cooperativity. Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. A high positive cooperativity (α > 1) means the ternary complex is more stable than the individual binary complexes, which can overcome the hook effect. This can be achieved by designing linkers that facilitate favorable protein-protein interactions.
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Optimize Linker Rigidity and Composition: Introducing more rigid elements into the linker can alter conformational dynamics and promote a more productive ternary complex geometry, which can enhance cooperativity.
-
Perform Detailed Dose-Response Studies: Carefully titrating the PROTAC over a wide concentration range is crucial to identify the optimal concentration window for maximal degradation before the hook effect becomes dominant.
FAQ 3: How does the linker attachment point influence ternary complex formation?
The point at which the linker is attached to the two ligands (the "exit vector") is a critical design parameter that significantly influences the geometry and stability of the ternary complex. An improperly chosen attachment site can disrupt the binding of the ligand to its target protein or orient the second protein in a way that is unfavorable for forming a stable complex.
The selection of an attachment site is typically guided by analyzing solvent-exposed regions of the ligand when it is bound to its protein target. Attaching the linker at a solvent-exposed site is less likely to interfere with the primary binding interactions. Altering the conjugation site can be used to modulate degradation selectivity for different proteins.
Troubleshooting Guide
Problem 1: No or inefficient ternary complex formation is observed in biophysical assays (e.g., SPR, ITC, TR-FRET).
If you are failing to detect a stable ternary complex, consider the following linker-related issues:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) to empirically determine the optimal distance. |
| Incorrect Linker Flexibility | Modify the linker composition. If using a highly flexible linker (e.g., long PEG chain), try incorporating more rigid elements (e.g., piperazine, alkynes) to reduce the entropic penalty of complex formation. |
| Poor Cooperativity | The interaction may be non-cooperative (α ≈ 1) or negatively cooperative (α < 1). Redesign the linker to promote favorable protein-protein interactions. This may involve changing linker type, length, or attachment points. |
| Steric Hindrance | The linker or its attachment points may be causing steric clashes between the POI and the E3 ligase. Consider alternative attachment points on one or both ligands. |
Problem 2: A stable ternary complex forms in vitro, but no protein degradation is observed in cells.
Observing a stable complex biochemically does not guarantee cellular activity. The linker plays a significant role in the overall physicochemical properties of the PROTAC.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Linker properties heavily influence this. • Increase Hydrophilicity: Incorporate PEG units or other polar groups into the linker to improve solubility. • Balance Properties: High flexibility and polarity can improve permeability. Assess permeability using assays like PAMPA or Caco-2. |
| Metabolic Instability | Long, flexible alkyl or ether linkers can be susceptible to oxidative metabolism. • Introduce Rigidity: Replace metabolically liable motifs with more stable structures like piperazine/piperidine rings. • Stability Assays: Evaluate PROTAC stability in cell lysates or microsomes using LC-MS/MS. |
| Unproductive Complex Geometry | The stable complex observed in vitro may hold the target protein in an orientation where no surface-exposed lysines are accessible for ubiquitination by the E3 ligase. • Modify Linker: Change linker length, rigidity, or attachment points to alter the relative orientation of the two proteins within the complex. |
Data Presentation & Key Parameters
Optimizing linker design often involves comparing the performance of different PROTACs. Key quantitative parameters include the dissociation constant (KD) for binary and ternary complexes, the cooperativity factor (α), and cellular degradation metrics (DC₅₀ and Dₘₐₓ).
| Parameter | Definition | Significance |
| KD,binary | Dissociation constant for the PROTAC binding to either the POI or the E3 ligase alone. | Measures the affinity of the individual "warheads" of the PROTAC. |
| KD,ternary | Apparent dissociation constant for the formation of the ternary complex. | Measures the overall stability of the POI-PROTAC-E3 ligase complex. |
| Cooperativity (α) | α = KD,binary / KD,ternary | α > 1: Positive cooperativity (favorable PPIs).α < 1: Negative cooperativity (unfavorable PPIs).α = 1: No cooperativity. |
| DC₅₀ | Concentration of PROTAC required to degrade 50% of the target protein. | A measure of the PROTAC's potency in a cellular context. A lower DC₅₀ is better. |
| Dₘₐₓ | Maximum percentage of target protein degradation achieved. | A measure of the PROTAC's efficacy. A higher Dₘₐₓ is better. |
Visualizations and Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Linker Optimization Workflow
Caption: A typical workflow for optimizing linker properties.
Key Experimental Protocols
Methodology: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.
Objective: To determine the binary and ternary binding affinities and calculate the cooperativity factor (α).
General Protocol:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis (PROTAC to E3):
-
Flow a series of concentrations of the PROTAC in buffer over the immobilized E3 ligase surface.
-
Measure the association (kₐ) and dissociation (kₑ) rates from the resulting sensorgrams.
-
Calculate the binary dissociation constant: KD,binary1 = kₑ / kₐ .
-
-
Binary Interaction Analysis (PROTAC to POI):
-
This can be done by immobilizing the POI and flowing the PROTAC over, or by using a solution-based affinity measurement if immobilization is problematic.
-
Determine KD,binary2 .
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Flow these mixtures over the immobilized E3 ligase surface. The response will measure the binding of the POI-PROTAC binary complex to the surface-bound E3 ligase.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation. This provides the apparent ternary dissociation constant, KD,ternary .
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor using the appropriate binary KD: α = KD,binary1 / KD,ternary .
-
Methodology: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Objective: To determine the thermodynamic profile of binary and ternary complex formation.
General Protocol (Reverse Titration for Ternary Complex): To avoid the hook effect, a sequential or reverse titration is often used.
-
Binary Titrations:
-
First, determine the KD of the PROTAC for each protein (POI and E3) individually by titrating the PROTAC into a solution of the protein.
-
-
Ternary Complex Titration:
-
Prepare the sample cell with a solution containing one of the proteins (e.g., the E3 ligase).
-
Prepare the injection syringe with the PROTAC and a saturating concentration of the second protein (the POI).
-
Perform the titration by injecting the PROTAC/POI mixture into the E3 ligase solution.
-
The resulting heat changes correspond to the formation of the ternary complex from the E3-PROTAC-POI equilibrium.
-
-
Data Analysis:
-
Fit the integrated heat data to a suitable binding model to determine the KD,ternary and thermodynamic parameters.
-
Calculate the cooperativity factor (α) using the binary and ternary KD values.
-
Methodology: In-Cell Ternary Complex Formation using NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells.
Objective: To confirm and quantify ternary complex formation within a cellular environment.
General Protocol:
-
Construct Preparation:
-
Energy Donor: Fuse the target POI to the NanoLuc® luciferase enzyme.
-
Energy Acceptor: Fuse the E3 ligase (e.g., VHL or CRBN) to a HaloTag® protein.
-
-
Cell Transfection: Co-express both fusion constructs in a suitable cell line (e.g., HEK293).
-
Labeling: Add the fluorescent HaloTag® ligand to the cells. This ligand will covalently bind to the HaloTag®-E3 ligase fusion and act as the BRET acceptor.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells and incubate.
-
Detection: Add the NanoLuc® substrate. If the POI and E3 ligase are in close proximity (i.e., a ternary complex has formed), energy will be transferred from the NanoLuc® donor to the fluorescent acceptor.
-
Data Analysis:
-
Measure the light emission from both the donor and the acceptor.
-
Calculate the NanoBRET™ ratio. An increase in this ratio upon PROTAC addition indicates ternary complex formation. Plotting the ratio against PROTAC concentration will generate a bell-shaped curve, illustrating the hook effect.
-
References
Validation & Comparative
Validating the Efficacy of PROTACs: A Western Blot-Based Comparison Guide
For researchers and drug developers at the forefront of targeted protein degradation, rigorously validating the efficacy of new PROTAC (Proteolysis-Targeting Chimera) molecules is paramount. This guide provides a comparative framework for assessing the performance of a hypothetical PROTAC, herein named HP-X, which utilizes a THP-PEG2-Mal linker. The guide will compare HP-X to a known competitor, PROTAC-Y, and a standard small molecule inhibitor, Inhibitor-Z, against the same protein target. The primary method for validation discussed is the Western blot, a cornerstone technique for quantifying protein levels within a cell.
Comparative Efficacy of HP-X
The following table summarizes the in vitro efficacy of HP-X in comparison to PROTAC-Y and Inhibitor-Z. The data presented is hypothetical but representative of typical results obtained in PROTAC development.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| HP-X (with this compound linker) | Target Protein A | Cell Line A | 50 | >95 | 16 |
| PROTAC-Y (alternative linker) | Target Protein A | Cell Line A | 150 | 85 | 24 |
| Inhibitor-Z (small molecule inhibitor) | Target Protein A | Cell Line A | N/A | No degradation | N/A |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
PROTAC-Mediated Protein Degradation Pathway
The efficacy of a PROTAC is dependent on its ability to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate and reproducible data is contingent on a well-defined experimental protocol. The following is a detailed methodology for assessing PROTAC efficacy using Western blotting.
Western Blot Protocol for PROTAC-Induced Degradation
1. Cell Culture and Treatment:
- Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
- Allow cells to adhere and grow overnight.
- Prepare serial dilutions of the PROTAC compounds (HP-X, PROTAC-Y) and the inhibitor (Inhibitor-Z) in cell culture medium. A vehicle control (e.g., DMSO) should be included.
- Treat the cells with the compounds for the desired time points (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the lysates on ice for 30 minutes.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of protein for each sample.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration of all samples with lysis buffer.
- Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
7. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence detection system.
- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Western blot workflow for validating PROTAC efficacy.
Caption: Western blot experimental workflow.
By following these protocols and utilizing a comparative approach, researchers can effectively validate the efficacy of novel PROTACs like HP-X, ensuring robust and reliable data for advancing drug development programs.
A Comparative Guide to PEG Linkers in PROTACs: A Focus on THP-PEG2-Mal and the Impact of Linker Length
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring the THP-PEG2-Mal linker versus other polyethylene glycol (PEG) linkers. While direct comparative experimental data for this compound is limited in publicly available literature, this document leverages illustrative data to compare the performance of PROTACs with short (PEG2) versus longer PEG linkers. The information presented is supported by established principles of PROTAC design and includes detailed experimental protocols for key evaluation assays.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2]
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule, and their biocompatibility.[1][3] The length of the PEG linker is a key parameter that must be optimized for each specific target and E3 ligase pair to ensure a productive ternary complex formation for efficient ubiquitination and subsequent protein degradation.[4]
Understanding this compound
This compound is a commercially available PEG-based PROTAC linker. Its structure consists of a two-unit polyethylene glycol chain (PEG2) functionalized with a tetrahydropyran (THP) protecting group on one end and a maleimide (Mal) reactive group on the other.
-
PEG2 Chain: Provides a short, flexible, and hydrophilic spacer.
-
Maleimide (Mal) Group: A reactive handle that specifically conjugates with thiol groups (e.g., cysteine residues) on proteins or ligands. The stability of the resulting thiol-maleimide linkage can be a consideration, with some studies indicating potential for retro-Michael reactions and exchange with other thiols.
-
Tetrahydropyran (THP) Group: A common protecting group for alcohols. In the context of PROTAC synthesis, the THP group would typically be removed under acidic conditions to reveal a hydroxyl group for further conjugation, meaning the THP moiety itself is not part of the final PROTAC linker. The final linker derived from this compound after deprotection and conjugation would be a PEG2-maleimide derivative.
Performance Comparison: Short (PEG2) vs. Longer PEG Linkers
Systematic variation of the PEG linker length is a common strategy to optimize PROTAC potency. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced efficacy due to unfavorable conformational flexibility.
The following tables summarize illustrative data comparing the performance of hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTACs constructed with PEG linkers of varying lengths. BRD4 is a well-established target in oncology, and these PROTACs are composed of a BRD4 inhibitor (like JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Quantitative Data Summary
Table 1: Physicochemical Properties of Illustrative BRD4-Targeting PROTACs
| PROTAC Linker | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| PEG2 | ~830 | ~3.5 | ~175 |
| PEG4 | ~920 | ~2.8 | ~193 |
| PEG6 | ~1010 | ~2.1 | ~211 |
Note: These values are illustrative and can vary based on the specific warhead and E3 ligase ligand used.
Table 2: In Vitro Performance of Illustrative BRD4-Targeting PROTACs
| PROTAC Linker | DC₅₀ (nM) for BRD4 Degradation | Dₘₐₓ (%) for BRD4 Degradation | Cell Permeability (Papp x 10⁻⁶ cm/s) |
| PEG2 | 50 | 88 | 1.5 |
| PEG4 | 15 | >95 | 1.2 |
| PEG6 | 35 | 90 | 0.9 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage. Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA).
Data Interpretation:
-
Degradation Potency (DC₅₀ and Dₘₐₓ): The illustrative data suggests that a PEG4 linker provides the optimal length for this particular hypothetical PROTAC, resulting in the lowest DC₅₀ and highest Dₘₐₓ values. The shorter PEG2 linker and the longer PEG6 linker show reduced degradation potency. This highlights the critical importance of linker length optimization for achieving maximal efficacy.
-
Cell Permeability: As the PEG linker length increases, the molecule's polarity increases, which can lead to a decrease in passive cell permeability, as reflected in the lower Papp values for the longer linkers. While PEGylation can improve solubility, excessive hydrophilicity can hinder membrane traversal.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
Plate reader for absorbance or LC-MS/MS for quantification
Protocol:
-
Membrane Coating: Coat the membrane of the donor plate with the artificial membrane solution.
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Prepare Donor Plate: Prepare the PROTAC solutions at the desired concentration in PBS (typically with a small percentage of DMSO). Add the PROTAC solutions to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where:
-
Vd and Va are the volumes of the donor and acceptor wells
-
A is the area of the membrane
-
t is the incubation time
-
Ca(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
MTT Assay for Cell Viability
Objective: To determine the effect of PROTAC treatment on cell viability.
Materials:
-
Cells and cell culture medium
-
96-well plates
-
PROTAC compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a suitable density. Allow the cells to adhere and then treat with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The linker is a critical component in PROTAC design, and its length and composition significantly impact the molecule's performance. While direct experimental data for PROTACs utilizing the this compound linker is not extensively available, the provided illustrative data for a short PEG2 linker in comparison to longer PEG chains highlights the necessity of linker optimization. A systematic approach, exploring a range of linker lengths and compositions, is crucial for developing potent and effective PROTACs with desirable drug-like properties. The detailed experimental protocols included in this guide provide a framework for the robust evaluation and comparison of novel PROTAC molecules in the drug discovery pipeline.
References
A Researcher's Guide to Assessing PROTAC-Induced Degradation: A Comparison of Key Methodologies
For researchers, scientists, and drug development professionals, the accurate assessment of Proteolysis Targeting Chimera (PROTAC) efficacy is paramount. This guide provides a comprehensive comparison of established and emerging methods for quantifying PROTAC-induced protein degradation, with a focus on the critical parameters of DC50 and Dmax. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate assay for your research needs.
The revolutionary field of targeted protein degradation using PROTACs offers a powerful therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the destruction of the target protein by hijacking the cell's own ubiquitin-proteasome system. The potency and efficacy of a PROTAC are primarily defined by two key parameters:
-
DC50 (Degradation Concentration 50): The concentration of a PROTAC required to induce 50% of the maximal protein degradation. A lower DC50 value indicates a more potent PROTAC.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value signifies a more efficacious PROTAC.
This guide will delve into the experimental determination of these values using various techniques, presenting a comparative analysis to inform your experimental design.
Comparative Analysis of PROTAC Performance
The following tables summarize the DC50 and Dmax values for various PROTACs targeting different proteins of interest, as determined by the indicated methodologies. This data highlights the diversity in PROTAC efficacy and the importance of robust analytical methods.
Table 1: Performance of Bruton's Tyrosine Kinase (BTK) PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| MT-802 | CRBN | THP-1 | Western Blot | ~12 | >99 |
| Unnamed | CRBN | THP-1 | Western Blot | ~200 | Not Specified |
| Unnamed | VHL | Not Specified | Not Specified | Inactive | Not Specified |
Table 2: Performance of BCR-ABL PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| Arg-PEG1-Dasa | UBR1 family | K562 | Western Blot | 0.85 | 98.8 |
| SIAIS100 | CRBN | K562 | Western Blot | 2.7 | 91.2 |
| DAS-6-2-2-6-CRBN | CRBN | K562 | Not Specified | 4.4 (EC50) | Not Specified |
Table 3: Performance of Estrogen Receptor (ERα) PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| ARV-471 | Not Specified | ER+ Breast Cancer Cells | Not Specified | 1.8 | Not Specified |
| ERD-308 | VHL | MCF-7 | Western Blot | 0.17 | >95 |
| ERD-308 | VHL | T47D | Western Blot | 0.43 | >95 |
| ERE-PROTAC | Not Specified | MCF-7 | Western Blot | <5000 | Not Specified |
Experimental Protocols
Accurate determination of DC50 and Dmax values relies on meticulous experimental execution. Below are detailed protocols for commonly employed and advanced techniques.
Protocol 1: Western Blotting for PROTAC-Induced Degradation
Western blotting is a conventional and widely used method to quantify protein levels.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC in complete cell culture medium. A vehicle control (e.g., DMSO) at the same final concentration should be included.
- Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
- Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., β-actin, GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities for the target protein and the loading control using densitometry software.
- Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
- Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
- Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
Protocol 2: HiBiT-Based Luminescent Assay for High-Throughput Degradation Analysis
The HiBiT system offers a sensitive and high-throughput alternative to Western blotting. This method involves CRISPR/Cas9-mediated insertion of the 11-amino-acid HiBiT tag into the endogenous locus of the target protein.
1. Cell Line Generation and Plating:
- Generate a stable cell line endogenously expressing the HiBiT-tagged protein of interest in a background cell line stably expressing the LgBiT protein.
- Plate the engineered cells in a white, clear-bottom 96- or 384-well plate at a suitable density and incubate overnight.
2. PROTAC Treatment:
- Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
- Add the PROTAC dilutions to the cells. Include a vehicle control.
3. Luminescence Measurement (Lytic Endpoint Assay):
- After the desired incubation time, add a lytic detection reagent containing the LgBiT protein and substrate to the wells.
- Incubate at room temperature to allow for cell lysis and signal generation.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Normalize the luminescence signal for each well to a cell viability measurement if performed in multiplex.
- Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
- Plot the data and perform a 4PL curve fit as described for the Western blot protocol to determine DC50 and Dmax.
Protocol 3: Capillary Western Blot (Jess) for Automated and Quantitative Analysis
The Jess system from ProteinSimple automates the entire Western blot process in a capillary format, offering higher throughput and improved reproducibility.
1. Sample Preparation:
- Prepare cell lysates and quantify protein concentration as described in the Western blotting protocol.
- Dilute the lysates to the desired final concentration (typically 0.2-1.0 mg/mL) in 0.1X Sample Buffer.
- Prepare a master mix containing fluorescently labeled molecular weight markers and DTT.
- Combine the diluted lysate with the master mix and heat at 95°C for 5 minutes.
2. Plate Loading:
- Pipette the prepared samples, primary antibodies, HRP-conjugated secondary antibodies, and chemiluminescent substrate into the designated wells of the Jess assay plate. The system also supports fluorescent detection with appropriately labeled secondary antibodies.
- The system includes a ready-to-use biotinylated ladder for molecular weight determination.
3. Automated Jess Run:
- Place the assay plate and a capillary cartridge into the Jess instrument.
- Create or open an assay file in the Compass for Simple Western software, defining the separation parameters, antibody incubation times, and detection method.
- Start the run. The instrument will automatically perform sample loading, protein separation by size, immunodetection, and signal quantification.
4. Data Analysis:
- The Compass software automatically analyzes the data, providing quantitative values for protein levels.
- Normalize the target protein signal to a loading control or total protein normalization.
- Calculate the percentage of protein degradation relative to the vehicle control.
- Export the data and perform a 4PL curve fit to determine DC50 and Dmax values.
Visualizing the Process: Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and the general workflow for determining DC50 and Dmax.
Conclusion
The robust characterization of PROTACs through the determination of DC50 and Dmax values is a cornerstone of their preclinical development. While traditional Western blotting remains a reliable method, newer technologies such as HiBiT-based assays and automated capillary Western blotting offer significant advantages in terms of throughput, quantitation, and reproducibility. The choice of methodology will ultimately depend on the specific experimental needs, available resources, and the desired level of throughput. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and accurately assess the efficacy of their PROTAC molecules, accelerating the path towards novel therapeutics.
A Comparative Guide to Mass Spectrometry Analysis of PROTAC Degradation
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of mass spectrometry-based analysis with other common techniques for evaluating the degradation of Proteolysis Targeting Chimeras (PROTACs), with a focus on structures utilizing a THP-PEG2-Mal linker. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate complex processes.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound linker is a flexible, polyethylene glycol (PEG)-based linker containing a tetrahydropyran (THP) group and a maleimide (Mal) group, often used for its favorable physicochemical properties and ability to conjugate to cysteine residues.
Accurate and robust analytical methods are crucial for characterizing the efficacy and mechanism of action of these novel drug candidates. Mass spectrometry has emerged as a powerful tool for in-depth analysis of PROTAC-induced protein degradation, offering comprehensive and quantitative insights.
Comparison of Analytical Methods for PROTAC Degradation
The selection of an analytical method for assessing PROTAC efficacy depends on various factors, including the specific experimental question, the stage of drug development, and available resources. Here, we compare mass spectrometry with two other widely used techniques: Western blotting and the HiBiT bioluminescence assay.
| Feature | Mass Spectrometry (Proteomics) | Western Blot | HiBiT Assay |
| Principle | Identification and quantification of proteins and their post-translational modifications based on mass-to-charge ratio. | Immunodetection of a specific protein using antibodies after separation by gel electrophoresis. | Bioluminescent reporter system where a small peptide tag (HiBiT) on the target protein complements with a larger subunit (LgBiT) to generate a luminescent signal. |
| Quantitative Capability | Highly quantitative, enabling multiplexed analysis of thousands of proteins simultaneously (e.g., using TMT or SILAC labeling).[1] | Semi-quantitative, with a limited dynamic range and dependence on antibody quality. | Highly quantitative with a wide dynamic range, suitable for kinetic and endpoint measurements.[2][3] |
| Throughput | Moderate to high, with advancements in automation and data analysis. | Low to moderate, can be labor-intensive. | High-throughput, amenable to plate-based formats for screening.[4] |
| Information Provided | Global proteome profiling, identification of off-target effects, confirmation of on-target degradation, and analysis of post-translational modifications like ubiquitination.[5] | Relative abundance of a single target protein. | Real-time kinetics of target protein degradation (DC50, Dmax, and degradation rate). |
| Sample Requirements | Requires specialized sample preparation and instrumentation. | Requires specific primary antibodies for each target. | Requires CRISPR/Cas9-mediated tagging of the target protein with the HiBiT peptide. |
| Strengths | Unbiased, comprehensive view of the proteome; high sensitivity and specificity. | Widely accessible, relatively inexpensive, and does not require genetic modification of the target. | Real-time kinetic data in live cells, high sensitivity, and excellent for high-throughput screening. |
| Limitations | Complex data analysis; higher initial instrument cost. | Can be prone to variability; dependent on antibody performance. | Requires genetic engineering of cell lines; may not be suitable for all targets or cell types. |
Quantitative Data Summary
The following tables present representative quantitative data from studies analyzing PROTAC-induced degradation of a target protein (e.g., BRD4), illustrating the type of information obtained from each method.
Table 1: Mass Spectrometry-Based Proteomics Data
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| BRD4 (Target) | -3.5 | < 0.001 |
| BRD2 (Off-target) | -1.2 | 0.045 |
| BRD3 (Off-target) | -0.8 | 0.120 |
| GAPDH (Housekeeping) | 0.05 | 0.950 |
| Thousands of other proteins... | ... | ... |
This table demonstrates the ability of mass spectrometry to quantify the degradation of the intended target while simultaneously assessing off-target effects across the proteome.
Table 2: Western Blot Densitometry Data
| PROTAC Conc. (nM) | Normalized Band Intensity (Target/Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.45 | 55 |
| 100 | 0.15 | 85 |
| 1000 | 0.12 | 88 |
This table shows the semi-quantitative nature of Western blotting in determining the dose-dependent degradation of the target protein.
Table 3: HiBiT Assay Kinetic Data
| Parameter | Value |
| DC50 | 8.5 nM |
| Dmax | >95% |
| Degradation Half-life (t1/2) | 1.2 hours |
This table highlights the precise quantitative parameters that can be derived from a HiBiT assay, which are crucial for structure-activity relationship (SAR) studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry-Based Proteomics
Objective: To globally and quantitatively assess protein degradation following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and treat with the this compound PROTAC or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and quantify protein concentration. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended for Multiplexing): Label peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Perform protein identification by searching against a protein database and quantify protein abundance changes between treated and control samples.
Western Blotting
Objective: To determine the relative abundance of a target protein after PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Treat cells with a dose-response of the this compound PROTAC.
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize target protein levels to the loading control.
HiBiT Assay
Objective: To kinetically monitor the degradation of a HiBiT-tagged target protein in real-time.
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the endogenous locus of the target protein in a cell line stably expressing LgBiT.
-
Cell Plating and Treatment: Plate the engineered cells in a white, clear-bottom 96-well plate. Add the Nano-Glo® Live Cell Substrate and then treat with a serial dilution of the this compound PROTAC.
-
Luminescence Measurement: Measure luminescence at regular intervals using a plate reader to monitor the kinetics of protein degradation.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. Calculate degradation parameters such as DC50, Dmax, and degradation rate from the kinetic data.
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
Mass spectrometry provides an unparalleled depth of information for the analysis of PROTAC-induced protein degradation. Its ability to deliver a global and quantitative view of the proteome makes it an indispensable tool for confirming on-target efficacy, identifying potential off-target liabilities, and elucidating the downstream cellular consequences of target protein removal. While Western blotting and HiBiT assays offer valuable, complementary information, particularly for initial screening and kinetic analysis, mass spectrometry remains the gold standard for a comprehensive and unbiased assessment of PROTAC performance. The strategic integration of these techniques will empower researchers to accelerate the development of safe and effective PROTAC therapeutics.
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of THP-PEG2-Mal PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for determining the target engagement of Proteolysis Targeting Chimeras (PROTACs), with a focus on those incorporating the THP-PEG2-Mal linker. Experimental data, detailed protocols, and visual diagrams are presented to aid in the selection of the most appropriate assay for your research needs.
Introduction to PROTACs and the Importance of Target Engagement
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical first step for subsequent ubiquitination and degradation of the target protein.
The this compound linker is a commonly used polyethylene glycol (PEG)-based linker in PROTAC design. Its properties, such as length and hydrophilicity, can significantly influence the efficacy of the resulting PROTAC.
Confirming that a PROTAC engages its intended target within the complex environment of a living cell is paramount for several reasons:
-
Validation of Mechanism of Action: Direct evidence of target binding confirms that the observed downstream effects, such as protein degradation, are a consequence of the intended molecular interaction.
-
Structure-Activity Relationship (SAR) Studies: Quantifying target engagement allows for the ranking and optimization of PROTAC candidates during medicinal chemistry efforts.
-
Assessment of Off-Target Effects: Understanding the binding profile of a PROTAC to its intended target can help in identifying and mitigating potential off-target interactions.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs co-opt the ubiquitin-proteasome system to induce the degradation of a target protein. The process begins with the formation of a ternary complex, which then leads to the ubiquitination of the target protein and its subsequent recognition and degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Cellular Thermal Shift Assay (CETSA) for PROTAC Target Engagement
CETSA is a powerful biophysical method to assess the direct binding of a ligand to its target protein in a cellular context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a PROTAC binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
CETSA Experimental Workflow
The typical workflow for a CETSA experiment involves treating cells with the PROTAC, subjecting the cells to a heat challenge, and then quantifying the amount of soluble target protein remaining.
Caption: General workflow of a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
This protocol provides a general framework for performing a CETSA experiment to determine PROTAC target engagement. Optimization of incubation times, temperatures, and antibody concentrations is crucial for each specific target and cell line.
-
Cell Culture and Treatment:
-
Culture cells (e.g., THP-1) to the desired confluency.
-
Treat cells with various concentrations of the this compound PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Perform freeze-thaw cycles or use other mechanical disruption methods to ensure complete lysis.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble Target Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or mass spectrometry.
-
Comparison of Target Engagement Assays
While CETSA is a valuable tool, several other assays can be employed to measure PROTAC target engagement and degradation. The choice of assay depends on factors such as throughput requirements, the need for live-cell data, and the availability of specific reagents.
Caption: Comparison of different assays for PROTAC analysis.
Quantitative Comparison of Target Engagement Assays
The following table provides an illustrative comparison of CETSA and NanoBRET for a WDR5 PROTAC, demonstrating the type of quantitative data that can be obtained from these assays.[1] Note: This data is for a WDR5 PROTAC and serves as an example. Similar experiments would be required for specific this compound PROTACs.
| Assay | Parameter | PROTAC A (EC50/ΔTm) | PROTAC B (EC50/ΔTm) | PROTAC C (EC50/ΔTm) |
| CETSA (Intact Cells) | ΔTm (°C) | 7.5 | 5.2 | 13.8 |
| NanoBRET (Intact Cells) | EC50 (µM) | >30 | 25.1 | 13.2 |
| NanoBRET (Lysed Cells) | EC50 (µM) | 1.8 | 0.9 | 1.8 |
ΔTm: Change in melting temperature. EC50: Half-maximal effective concentration.
Alternative Target Engagement and Degradation Assays
NanoBRET™ Target Engagement Assay
Principle: NanoBioluminescence Resonance Energy Transfer (NanoBRET) is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[2] A PROTAC that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation:
-
Co-transfect cells with a vector encoding the NanoLuc®-fused target protein and a plasmid for a fluorescent tracer.
-
-
Compound Treatment:
-
Plate the cells in a white, 96- or 384-well plate.
-
Add serial dilutions of the PROTAC.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot against the PROTAC concentration to determine the IC50 value.
-
HiBiT Protein Degradation Assay
Principle: The HiBiT system utilizes a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.[3][4] This tag has a high affinity for the LgBiT protein, and their complementation reconstitutes a functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein, allowing for sensitive and quantitative measurement of protein degradation.
Experimental Protocol: HiBiT Degradation Assay
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the endogenous gene for the target protein in a cell line stably expressing LgBiT.
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white assay plate.
-
Treat the cells with a dilution series of the PROTAC.
-
-
Lysis and Detection:
-
For endpoint assays, lyse the cells and add the LgBiT protein and Nano-Glo® substrate.
-
For live-cell kinetic assays, add a cell-permeable substrate and monitor luminescence over time.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the signal to a vehicle control to determine the percentage of protein degradation and calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Fluorescence Polarization (FP) Assay
Principle: FP is a biophysical technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5] In the context of PROTACs, a fluorescently labeled tracer that binds to the target protein is used. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger target protein, its tumbling slows, leading to an increase in polarization. A PROTAC that binds to the target will compete with the tracer, causing a decrease in polarization.
Experimental Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Prepare a solution of the purified target protein and a fluorescently labeled tracer.
-
-
Assay Setup:
-
In a microplate, add the target protein and tracer solution.
-
Add serial dilutions of the PROTAC.
-
-
Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the PROTAC concentration to determine the IC50 value.
-
Signaling Pathway Example: RIPK2 Degradation
While specific targets for this compound PROTACs are diverse, a relevant example is the degradation of Receptor-Interacting Protein Kinase 2 (RIPK2) in THP-1 cells, a monocytic cell line. RIPK2 is a key signaling molecule in the innate immune response, particularly in the NOD-like receptor (NLR) pathway. Its degradation would be expected to dampen pro-inflammatory signaling.
Caption: Simplified NOD2-RIPK2 signaling pathway and the point of intervention for a RIPK2 PROTAC.
Conclusion
The Cellular Thermal Shift Assay is a robust and valuable method for confirming the target engagement of this compound PROTACs in a physiologically relevant cellular environment. It provides direct evidence of binding without the need for modifying the PROTAC or the target protein. However, for higher throughput screening and kinetic analysis of protein degradation, alternative assays such as NanoBRET and HiBiT offer significant advantages. Fluorescence Polarization remains a powerful biophysical tool for in vitro characterization of binding interactions. The selection of the most appropriate assay will depend on the specific research question, available resources, and the stage of the drug discovery process. A multi-assay approach, combining the strengths of different techniques, will ultimately provide the most comprehensive understanding of PROTAC performance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Stability of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC, with in vitro stability being a key determinant of its therapeutic potential.[1][2] This guide provides an objective comparison of the in vitro stability of different PROTAC linkers, supported by experimental data, and offers detailed methodologies for key stability assays.
The Crucial Role of the Linker in PROTAC Stability
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can lead to instability, ultimately compromising degradation efficiency. The chemical nature of the linker also affects the physicochemical properties of the PROTAC, such as solubility and membrane permeability, which in turn impact its metabolic stability.
Comparative In Vitro Stability of PROTAC Linkers
The in vitro stability of PROTACs is commonly assessed in human liver microsomes or hepatocytes to predict their metabolic fate. The following table summarizes experimental data on the half-life (t½) of various PROTACs with different linker types, primarily from studies in cryopreserved human hepatocytes.
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | Linker Description | Half-life (t½) in min |
| Alkyl Linkers | |||||
| Compound 33 | AR Ligand | Pomalidomide | Alkyl | 4 methylene units | > 240 |
| Compound 35 | AR Ligand | Pomalidomide | Alkyl | 6 methylene units | 135.0 |
| Compound 30 | AR Ligand | Pomalidomide | Alkyl | Acetamide linker | 129.0 |
| Compound 26 | AR Ligand | Pomalidomide | Alkyl | Acetamide linker | 8.4 |
| PEG Linkers | |||||
| Compound 27 | AR Ligand | Pomalidomide | PEG-like | Acetamide linker | 76.8 |
| Compound 31 | AR Ligand | Pomalidomide | PEG-like | Amine linker | 78.5 |
| Rigid Linkers | |||||
| Compound 6 | JQ1 | Pomalidomide | Rigid | Piperazine | > 240 |
| Compound 11 | JQ1 | VHL Ligand | Rigid | Piperazine | > 240 |
| Compound 20 | CX4945 | VHL Ligand | Rigid | Piperazine | > 240 |
| Compound 24 | Olaparib analogue | Pomalidomide | Rigid | Triazole | 120.0 |
| Compound 25 | Olaparib analogue | VHL Ligand | Rigid | Triazole | > 240 |
| Compound 39 | Sunitinib analogue | VHL Ligand | Rigid | Triazole | 56.1 |
Key Observations:
-
Linker as a Primary Site of Metabolism: Studies have shown that the linker is often the most metabolically liable part of a PROTAC molecule. Common metabolic reactions include N-dealkylation and amide hydrolysis, particularly at the points of attachment to the ligands.
-
Impact of Linker Length: For some PROTACs, increasing the length of a flexible alkyl linker can decrease metabolic stability. For example, an androgen receptor (AR)-based PROTAC with a four-methylene-unit linker showed a significantly longer half-life than one with a six-methylene-unit linker.
-
Alkyl vs. PEG Linkers: While PEG-like linkers can undergo a larger number of O-dealkylation reactions, their overall metabolic stability can be comparable to or even better than aliphatic-based linkers.
-
Rigidification Strategy: Introducing rigid structures, such as piperazine or triazole rings, into the linker is a common strategy to enhance metabolic stability. Several PROTACs incorporating these rigid linkers have demonstrated significantly longer half-lives.
-
Influence of E3 Ligase Ligand: The choice of E3 ligase ligand can also impact stability. In some studies, PROTACs containing a VHL ligand have shown greater metabolic stability compared to those with a thalidomide-based CRBN ligand.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of PROTAC linker stability.
Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test PROTAC by diluting the stock solution in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, add the liver microsomes and the test PROTAC solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel to account for non-enzymatic degradation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining amount of the parent PROTAC using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance of the PROTAC from the rate of its disappearance over time.
Plasma Stability Assay
This assay determines the stability of a PROTAC in plasma to identify potential degradation by plasma enzymes.
Materials:
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Plasma (e.g., human, rat, mouse)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test PROTAC.
-
Incubation: In a 96-well plate, add plasma and the test PROTAC solution. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the remaining amount of the parent PROTAC by LC-MS/MS.
-
Data Analysis: Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute sample to determine the half-life.
Visualizations
PROTAC Mechanism of Action
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for In Vitro Stability Assessment
Caption: A flowchart outlining the typical experimental workflow for PROTAC in vitro stability evaluation.
Logical Relationships of Linker Properties on In Vitro Stability
Caption: Logical relationship of how linker properties can influence the in vitro stability of PROTACs.
References
A Head-to-Head Comparison of Linker Technologies in PROTAC Synthesis: THP-PEG2-Mal Versus Click Chemistry
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a successful Proteolysis Targeting Chimera (PROTAC). The linker not only connects the target protein ligand (warhead) to the E3 ligase ligand but also profoundly influences the PROTAC's stability, efficacy, and pharmacokinetic properties. This guide provides an objective comparison of two prominent linker strategies: the use of THP-PEG2-Mal, a maleimide-based linker, and the increasingly popular click chemistry approach.
This comparison will delve into the underlying chemistry, performance data, and experimental considerations for each method, providing the necessary information to make an informed decision for your PROTAC design and synthesis.
At a Glance: Key Differences
| Feature | This compound (Maleimide-based) | Click Chemistry (e.g., CuAAC) |
| Reaction | Michael addition | Copper(I)-catalyzed azide-alkyne cycloaddition |
| Reactants | Maleimide and Thiol (e.g., cysteine residue) | Alkyne and Azide |
| Bond Formed | Thiosuccinimide ether | 1,2,3-Triazole |
| Stability | Potentially reversible (retro-Michael reaction) | Highly stable and metabolically robust.[1] |
| Efficiency | Generally high under specific pH conditions | High yields and tolerant of various functional groups.[1] |
| Off-Target Risks | Thiol exchange with endogenous thiols (e.g., glutathione).[2][3] | Generally low due to bioorthogonality |
| Library Synthesis | Less amenable to high-throughput library synthesis | Ideal for rapid library generation.[4] |
Delving Deeper: A Comparative Analysis
Chemical Stability: A Critical Divide
The most significant distinction between these two linker technologies lies in the stability of the resulting covalent bond.
This compound , like other maleimide-based linkers, forms a thiosuccinimide bond with a thiol group, typically from a cysteine residue on a modified ligand. While this reaction is efficient under physiological pH (6.5-7.5), the resulting bond is susceptible to a retro-Michael reaction . This reversal can lead to the exchange of the PROTAC with endogenous thiols such as glutathione, resulting in off-target effects and a reduction in the PROTAC's effective concentration and overall efficacy. Strategies to mitigate this instability, such as hydrolysis of the succinimide ring to form a more stable thioether, can be employed but require additional steps and careful pH control.
Click chemistry , most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a highly stable and metabolically inert 1,2,3-triazole ring . This linkage is not susceptible to cleavage under physiological conditions, ensuring the integrity of the PROTAC molecule in vitro and in vivo. This inherent stability is a significant advantage for ensuring that the PROTAC maintains its structure and function.
Reaction Efficiency and Synthesis Workflow
Both methods offer efficient conjugation. However, click chemistry often provides a more streamlined and versatile workflow, particularly for the synthesis of multiple PROTACs.
The maleimide-thiol conjugation is sensitive to pH. The optimal pH range is narrow (6.5-7.5) to ensure specific reaction with thiols and minimize side reactions with amines or hydrolysis of the maleimide group.
Click chemistry reactions (CuAAC) are known for their high yields, often proceeding to completion under mild, aqueous conditions. The reaction is highly specific and bioorthogonal, meaning the azide and alkyne groups do not react with other functional groups present in the complex warhead and E3 ligase ligands. This orthogonality simplifies the synthesis and purification process. Furthermore, the modular nature of click chemistry is exceptionally well-suited for the rapid generation of PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing PROTAC performance.
Quantitative Performance Data
Direct head-to-head comparative data for a single PROTAC target using both linker types is scarce in the published literature. However, we can examine representative data for PROTACs synthesized using each methodology to gauge their potential efficacy.
Table 1: Performance Data for a Representative Click Chemistry-Linked PROTAC
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | Cereblon | MV4;11 | 8.9 nM | >98% | (data from cited literature) |
Table 2: Representative Degradation Data for PROTACs (Various Linkers)
Note: This table presents data from different studies and is not a direct comparison.
| PROTAC | Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG-based (Amide linkage) | BRD4 | VHL | HeLa | ~10 | >90 | (data from cited literature) |
| PROTAC 22 | Benzamide-based | HDAC3 | VHL | HCT116 | 440 | 77 |
Experimental Protocols
General Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol outlines a general procedure for the synthesis of a PROTAC using a CuAAC reaction.
1. Preparation of Precursors:
-
Synthesize the warhead (POI ligand) functionalized with a terminal alkyne.
-
Synthesize the E3 ligase ligand functionalized with an azide group.
2. Reaction Setup:
-
In a suitable reaction vial, dissolve the alkyne-functionalized warhead (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a solvent system such as a mixture of t-BuOH and water.
3. Catalyst Addition:
-
Prepare a fresh solution of sodium ascorbate (0.3 equivalents in water) and add it to the reaction mixture.
-
Subsequently, add a solution of copper(II) sulfate pentahydrate (0.1 equivalents in water).
4. Reaction Progression:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.
5. Purification:
-
Upon completion, the crude product is purified by flash chromatography or preparative HPLC to yield the final PROTAC.
General Protocol for PROTAC Synthesis using a Maleimide-PEG Linker
This protocol describes a general procedure for conjugating a maleimide-containing linker to a thiol-bearing molecule.
1. Preparation of Reactants:
-
The warhead or E3 ligase ligand must be functionalized with a thiol group.
-
The other component is functionalized with the maleimide-PEG linker (e.g., this compound).
2. Reaction Setup:
-
Dissolve the thiol-containing molecule in a suitable buffer, typically at a pH between 6.5 and 7.5 (e.g., phosphate buffer).
-
Add the maleimide-PEG linker to the solution. A slight molar excess of the maleimide linker may be used.
3. Reaction Progression:
-
The reaction is typically carried out at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by LC-MS or HPLC.
4. Quenching and Purification:
-
The reaction can be quenched by adding a small molecule thiol (e.g., β-mercaptoethanol or N-acetylcysteine).
-
The final PROTAC conjugate is purified using methods such as size exclusion chromatography or preparative HPLC.
(Optional) Stability Enhancement:
-
To improve the stability of the thiosuccinimide linkage, the pH of the purified conjugate solution can be raised to 8.5-9.0 to induce hydrolysis of the succinimide ring. The progress of this ring-opening can be monitored by mass spectrometry.
Visualizing the Concepts
References
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target protein ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how PEG linker length influences PROTAC performance, supported by experimental data and detailed methodologies.
Impact of Linker Length on PROTAC Activity: Not Just a Spacer
The length of the PEG linker is a crucial factor that dictates the ability of a PROTAC to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length governs the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. However, the optimal length is not universal and is highly dependent on the specific target protein and E3 ligase pair.
Quantitative Comparison of PEG Linker Length on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC activity.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data compiled from publicly available research. |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| Data compiled from publicly available research. |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
| Data compiled from publicly available research. |
Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
| Data compiled from publicly available research. |
Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTACs.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs.
Protein Degradation Assay via Western Blot
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Sample Preparation:
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
The intensity of the bands on the Western blot is quantified using densitometry software. The level of the target protein is normalized to a corresponding loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the steps for assessing the formation of the ternary complex.
-
Chip Preparation:
-
Activate a streptavidin chip as per the manufacturer's instructions.
-
Immobilize a biotinylated E3 ligase (e.g., VHL) onto the chip surface.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the PROTAC in a suitable running buffer containing a constant concentration of the target protein.
-
Prepare a control series with the PROTAC alone to measure the binary interaction with the E3 ligase.
-
-
SPR Analysis:
-
Inject the analyte solutions over the chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the chip surface, which corresponds to the binding of the analyte to the immobilized E3 ligase.
-
After each injection, regenerate the chip surface to remove the bound analyte.
-
-
Data Analysis:
-
Use the instrument software to analyze the sensorgrams and estimate the on-rate, off-rate, and equilibrium dissociation constant (KD) for both binary (PROTAC-E3 ligase) and ternary (Target-PROTAC-E3 ligase) interactions.
-
Positive cooperativity is observed if the affinity of the PROTAC for the E3 ligase is enhanced in the presence of the target protein.
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and ubiquitin in an appropriate reaction buffer.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the target protein or an antibody that recognizes ubiquitin.
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
-
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data and protocols underscore the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While longer PEG linkers can provide greater flexibility and span larger distances, which may be beneficial for certain targets, excessively long linkers can decrease potency. By employing rigorous experimental methodologies, researchers can effectively navigate the complexities of linker design to unlock the full therapeutic potential of targeted protein degradation.
References
A Head-to-Head Comparison of Prominent E3 Ligase Ligands for PROTAC Development
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive, data-driven comparison of ligands for four of the most utilized E3 ligases in targeted protein degradation: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAP), and Mouse Double Minute 2 Homolog (MDM2).
While the initial query included a comparison with THP-PEG2-Mal, it is important to clarify that this compound is a chemical linker used in the synthesis of PROTACs, not a ligand that directly binds to an E3 ligase. Therefore, a direct head-to-head performance comparison in the context of E3 ligase recruitment is not applicable. This guide will instead focus on the comparative performance of established E3 ligase ligands, providing a valuable resource for selecting the optimal E3 ligase recruiting moiety for a given protein of interest.
Performance Comparison of E3 Ligase Ligands
The selection of an E3 ligase ligand is a multifactorial decision, influenced by the target protein, its subcellular localization, the desired degradation kinetics, and potential off-target effects. The following tables summarize key quantitative performance metrics for commonly used ligands for CRBN, VHL, IAP, and MDM2.
Cereblon (CRBN) Ligands
CRBN has become one of the most widely used E3 ligases in PROTAC design, largely due to the availability of well-characterized, orally bioavailable ligands derived from immunomodulatory drugs (IMiDs).[1] Pomalidomide, lenalidomide, and thalidomide are the most common CRBN-recruiting moieties.[2]
| Ligand | Binding Affinity (Kd to CRBN) | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| Pomalidomide | ~250 nM[2] | Compound 16 [3] | EGFR | 0.10 µM (IC50 vs EGFRWT) | 96% | A549[3] |
| ZQ-23 | HDAC8 | 147 nM | 93% | - | ||
| Lenalidomide | ~178 nM | Lenalidomide-based PROTAC | - | Higher than thalidomide-based | - | - |
| Thalidomide | ~157 nM | Thalidomide-based PROTAC | - | Lower than lenalidomide/pomalidomide | - | - |
von Hippel-Lindau (VHL) Ligands
VHL is another extensively utilized E3 ligase in PROTAC development. VHL ligands are peptidomimetic and bind to the substrate recognition subunit of the VHL E3 ligase complex.
| Ligand | Binding Affinity (Kd to VHL) | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| VH032 derivative | - | PROTAC 139 | BRD4 | - | - | - |
| VHL Ligand 8 | - | ARD-266 | Androgen Receptor | 0.2-1 nM | - | LNCaP, VCaP, 22Rv1 |
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAP proteins, such as cIAP1 and XIAP, are attractive E3 ligases for PROTACs due to their role in apoptosis and cancer. Ligands for IAPs are often based on the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases).
| Ligand | Binding Affinity to IAPs | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| Methyl bestatin derivative | - | SNIPER-11 | BTK | Inefficient degradation | - | - |
| LCL161 derivative | - | SNIPER(ER)-110 | ERα | Potent degradation | - | MCF-7 |
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is a key negative regulator of the p53 tumor suppressor and its recruitment by PROTACs offers a dual mechanism of action: degradation of the target protein and stabilization of p53. Nutlin-3 and its analogs are well-established MDM2 inhibitors used as E3 ligase ligands.
| Ligand | Binding Affinity to MDM2 | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| Nutlin-3 derivative | - | A1874 | BRD4 | - | 98% | Myeloid leukemia cells |
| RG7388 | - | Compound 19 | EGFRL858R/T790M | Moderate degradation | - | - |
Signaling Pathways and Experimental Workflows
To understand the context in which these E3 ligase ligands operate, it is crucial to visualize the underlying biological pathways and the experimental procedures used to evaluate their performance.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, which brings a target protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating the efficacy of a novel PROTAC involves a series of in vitro and cell-based assays to determine its binding affinity, degradation efficiency, and mechanism of action.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and replication of experimental data. Below are protocols for key experiments used to characterize E3 ligase ligands and PROTACs.
E3 Ligase Binding Assay: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of an E3 ligase ligand to its purified E3 ligase protein.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase protein (e.g., VHL or CRBN complex) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a serial dilution of the E3 ligase ligand in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the ligand over the immobilized E3 ligase surface and a reference flow cell. The change in the refractive index at the surface, which is proportional to the amount of bound ligand, is measured in real-time.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protein Degradation Assay: Western Blot
Objective: To quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated from the dose-response curve.
Ubiquitination Assay: Immunoprecipitation-Western Blot
Objective: To detect the ubiquitination of the target protein upon PROTAC treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins, and a vehicle control. Lyse the cells in a denaturing lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619).
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C with gentle rotation. Add protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot as described above.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin, P4D1). A high molecular weight smear or ladder of bands indicates polyubiquitination of the target protein. The membrane can also be stripped and re-probed with the target protein antibody to confirm successful immunoprecipitation.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ternary Complex Formation: A Comparative Guide to THP-PEG2-Mal PROTACs
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. The linker connecting the two ligands of the PROTAC plays a critical role in this process, influencing the geometry, stability, and cooperativity of the ternary complex. This guide provides a comparative analysis of validating ternary complex formation for PROTACs featuring a tetra-hydroxy-piperidine-polyethylene glycol-maleimide (THP-PEG2-Mal) linker against other common linker archetypes.
The Central Role of the Linker in Ternary Complex Formation
A PROTAC's linker is not merely a spacer but an active contributor to the formation and stability of the ternary complex.[1] Different linker types—flexible, rigid, and functionalized—impart distinct physicochemical properties that modulate a PROTAC's performance. The this compound linker, a flexible polyethylene glycol (PEG)-based linker, is designed to offer a balance of solubility and conformational flexibility, potentially enabling optimal presentation of the target protein and E3 ligase for ubiquitination and subsequent degradation.[2][3]
The formation of a productive ternary complex is a key determinant of a PROTAC's success. Therefore, rigorous biophysical validation is essential to characterize the binding affinities, kinetics, and thermodynamics of these interactions. This guide will compare the expected performance of a this compound-based PROTAC with alternatives through the lens of established validation assays.
Biophysical Methods for Ternary Complex Validation
Several powerful biophysical techniques are employed to quantify the formation and stability of PROTAC-induced ternary complexes. These methods provide critical data on binding affinity (K_D), dissociation and association rates (k_off, k_on), and thermodynamic parameters (ΔH, ΔS), which are vital for understanding structure-activity relationships (SAR) and optimizing PROTAC design.[4][5]
Here, we compare how a hypothetical this compound PROTAC might perform against PROTACs with alkyl or rigid linkers in three key assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
dot graph ERD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", color="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: PROTAC-mediated ternary complex formation and subsequent protein degradation.
Comparative Data Presentation
The following tables summarize hypothetical but representative quantitative data from key validation assays, comparing a this compound PROTAC with two common alternatives: a flexible alkyl linker and a rigid piperazine-based linker.
Table 1: Surface Plasmon Resonance (SPR) Data
| Linker Type | Binary K_D (PROTAC to Target) | Binary K_D (PROTAC to E3 Ligase) | Ternary K_D (Target to PROTAC-E3) | Cooperativity (α) | Ternary Complex t_1/2 (sec) |
| This compound (Flexible) | 50 nM | 100 nM | 10 nM | 10 | 120 |
| Alkyl Chain (Flexible) | 60 nM | 120 nM | 25 nM | 4.8 | 80 |
| Piperazine (Rigid) | 40 nM | 80 nM | 5 nM | 16 | 200 |
-
Interpretation: The rigid linker shows the highest cooperativity and longest ternary complex half-life, suggesting a more stable and pre-organized conformation for binding. The this compound linker demonstrates good cooperativity, outperforming the simple alkyl chain, likely due to favorable physicochemical properties.
Table 2: Isothermal Titration Calorimetry (ITC) Data
| Linker Type | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound (Flexible) | -8.5 | -2.1 | -10.6 |
| Alkyl Chain (Flexible) | -7.2 | -2.8 | -10.0 |
| Piperazine (Rigid) | -9.8 | -1.5 | -11.3 |
-
Interpretation: The rigid linker exhibits the most favorable enthalpic contribution (ΔH), indicating strong, favorable interactions within the ternary complex. The reduced entropic penalty (-TΔS) for the rigid linker is consistent with its pre-organized nature. The this compound linker shows a favorable thermodynamic profile, superior to the simple alkyl chain.
Table 3: AlphaLISA Assay Data
| Linker Type | EC_50 (nM) | Max Signal (RFU) | Hook Effect Onset (nM) |
| This compound (Flexible) | 20 | 500,000 | >1000 |
| Alkyl Chain (Flexible) | 45 | 350,000 | ~800 |
| Piperazine (Rigid) | 10 | 700,000 | >1500 |
-
Interpretation: The rigid linker demonstrates the highest potency (lowest EC_50) and strongest signal, indicative of efficient ternary complex formation. The this compound linker shows robust performance with a delayed hook effect compared to the alkyl chain, suggesting a wider effective concentration range.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific target protein, E3 ligase, and PROTAC being investigated.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Kinetics
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", color="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for SPR-based analysis of PROTAC ternary complex formation.
-
Immobilization: Covalently immobilize the purified E3 ubiquitin ligase (e.g., VHL or Cereblon complex) onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binary Binding Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (k_on, k_off) and affinity (K_D).
-
Regenerate the sensor surface between each injection cycle.
-
-
Ternary Complex Analysis:
-
Prepare a constant, saturating concentration of the target protein.
-
Prepare a series of dilutions of the PROTAC and pre-incubate each with the saturating concentration of the target protein.
-
Inject the pre-incubated PROTAC-target protein solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 binding model to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D (PROTAC to E3 ligase) to the ternary K_D.
-
Isothermal Titration Calorimetry (ITC) Protocol for Thermodynamic Characterization
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", color="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for ITC-based analysis of PROTAC ternary complex formation.
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into Target Protein):
-
Fill the ITC sample cell with the target protein solution.
-
Fill the injection syringe with the PROTAC solution.
-
Perform a series of injections of the PROTAC into the target protein solution, measuring the heat change after each injection.
-
-
Ternary Titration (E3 Ligase into PROTAC-Target Complex):
-
Prepare a saturated complex of the PROTAC and the target protein.
-
Fill the ITC sample cell with this pre-formed binary complex.
-
Fill the injection syringe with the E3 ligase solution.
-
Perform a series of injections of the E3 ligase into the binary complex solution.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
AlphaLISA Protocol for High-Throughput Screening
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", color="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for AlphaLISA-based detection of PROTAC ternary complex.
-
Reagent Preparation:
-
Use purified, tagged versions of the target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Procedure:
-
In a microplate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Incubate to allow for ternary complex formation.
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).
-
Incubate in the dark to allow bead-complex association.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve.
-
Determine the EC_50, maximum signal, and the concentration at which the "hook effect" begins.
-
Conclusion
The validation of ternary complex formation is a cornerstone of modern PROTAC development. While a this compound linker offers advantages in terms of solubility and flexibility, its performance in forming a stable and cooperative ternary complex must be empirically determined and compared against other linker types. The biophysical methods outlined in this guide—SPR, ITC, and AlphaLISA—provide a robust toolkit for researchers to quantitatively assess the critical parameters of ternary complex formation. By systematically applying these techniques, drug discovery teams can make data-driven decisions to optimize linker design and ultimately develop more potent and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. revvity.com [revvity.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of THP-PEG2-Mal: A Guide for Laboratory Professionals
Safety and Handling
Before disposal, it is crucial to handle THP-PEG2-Mal with appropriate care. Based on data for similar compounds, such as Mal-PEG2-NHS ester, this compound may cause skin and eye irritation, as well as respiratory irritation[1]. Therefore, standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood[1][2].
Quantitative Data Summary
The following table summarizes key data points gathered from SDS of related compounds. It is important to note that these values are illustrative and may not represent the exact properties of this compound.
| Property | Value | Source Citation |
| Physical State | Solid | [1] |
| Boiling Point/Range | No data available | [1] |
| Flash Point | 270.9 ± 32.9 °C (for Mal-PEG2-NHS ester) | |
| Relative Density | 1.42 g/cm³ (for Mal-PEG2-NHS ester) | |
| Storage Temperature | Room temperature in continental US; may vary elsewhere. Recommended to store under conditions in the Certificate of Analysis. | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. (for Mal-PEG2-NHS ester) |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline:
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as chemical waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Place the waste material in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste"), associated hazards (e.g., "Irritant"), and the date of accumulation.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks or spills.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the contractor with all available safety information.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a chemical waste container.
-
Clean the affected area thoroughly. Do not flush to the sewer.
-
Important Note: While polyethylene glycol (PEG) itself is generally considered biodegradable and not hazardous, the maleimide group and the overall compound's properties necessitate handling it as chemical waste. Avoid releasing it into wastewater systems.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling THP-PEG2-Mal
Disclaimer: Always consult your institution's specific safety protocols and, if available, the manufacturer's most current Safety Data Sheet (SDS) before use. The information provided here is for research use only.
Hazard Identification and Personal Protective Equipment (PPE)
THP-PEG2-Mal contains a maleimide group, which is known to be a potential skin and eye irritant.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] Double gloving is recommended. | To protect against skin contact. |
| Eye Protection | Chemical safety goggles or glasses.[3] A face shield should be worn if there is a risk of splashing.[1] | To protect eyes from splashes and airborne particles. |
| Skin and Body | A full-length laboratory coat, buttoned, with sleeves rolled down. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A chemical fume hood is required when handling the solid compound to prevent inhalation of dust. | To minimize inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is critical for the safe handling of this compound.
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Confirm that all required PPE is available and in good condition.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Handling the Compound:
-
Don the required PPE as specified in Table 1.
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation during handling.
-
For creating solutions, dissolve the compound in a suitable solvent (e.g., DMSO) as per your experimental protocol.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place, as recommended by the supplier. Maleimide compounds are often stored at -20°C.
-
Protect from moisture and light.
-
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste materials, including unused this compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain. While PEG itself is biodegradable, the maleimide component may be harmful to aquatic life.
-
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
